2-Oxo-2-phenylethyl 3-aminobenzoate
Description
BenchChem offers high-quality 2-Oxo-2-phenylethyl 3-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethyl 3-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
phenacyl 3-aminobenzoate |
InChI |
InChI=1S/C15H13NO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10,16H2 |
InChI Key |
UTIDKUVFKVXYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Pharmacokinetic Profiling of 2-Oxo-2-phenylethyl 3-aminobenzoate: A Comprehensive Technical Guide
Executive Summary
The compound 2-Oxo-2-phenylethyl 3-aminobenzoate represents a highly specialized chemical architecture, functioning primarily as a lipophilic prodrug or protected derivative of 3-aminobenzoic acid (3-ABA). Recently, 3-ABA has been identified as a critical dietary metabolite capable of enhancing intestinal epithelial barrier integrity and attenuating colonic inflammation[1]. However, the free carboxylic acid moiety of 3-ABA significantly limits its passive membrane permeability.
By conjugating 3-ABA with a 2-oxo-2-phenylethyl (phenacyl) group, researchers can mask this polarity. Phenacyl esters are widely utilized in medicinal chemistry to increase lipophilicity and facilitate cellular uptake, after which they are cleaved by endogenous esterases[2]. This whitepaper provides a rigorous, causality-driven framework for the pharmacokinetic (PK) profiling of 2-Oxo-2-phenylethyl 3-aminobenzoate, focusing on its absorption, esterase-mediated activation, and polymorphic Phase II metabolism.
Structural Rationale & ADME Framework
The pharmacokinetic behavior of 2-Oxo-2-phenylethyl 3-aminobenzoate is dictated by two distinct functional domains: the phenacyl ester and the primary aromatic amine .
-
Absorption (The Phenacyl Advantage): The addition of the bulky, lipophilic phenacyl group significantly increases the molecule's partition coefficient (LogP). This structural modification shifts the absorption mechanism from poor paracellular transport to highly efficient transcellular passive diffusion across the intestinal epithelium.
-
Distribution: Due to enhanced lipophilicity, the volume of distribution ( Vd ) is theoretically higher than that of free 3-ABA, allowing the compound to partition effectively into lipid-rich tissues before hydrolysis.
Metabolic Biotransformation Dynamics
The metabolic fate of this compound occurs in two distinct, sequential phases. Understanding this cascade is critical for accurate bioanalytical tracking.
Phase I: Esterase-Mediated Hydrolysis
Upon entering systemic circulation (or during first-pass hepatic transit), the phenacyl ester bond becomes highly susceptible to nucleophilic attack by serine hydrolases—specifically Carboxylesterases (CES1 and CES2) . CES1 (predominantly hepatic) and CES2 (predominantly intestinal and renal) rapidly hydrolyze the ester linkage. This cleavage releases the active moiety, 3-aminobenzoic acid, alongside 2-hydroxyacetophenone as a leaving group byproduct.
Phase II: Polymorphic N-Acetylation
Once 3-ABA is liberated, its primary aromatic amine becomes the target for Phase II metabolism. Aromatic amines undergo N-acetylation catalyzed by Arylamine N-acetyltransferases (NAT1 and NAT2) [3]. This step is of paramount clinical and toxicological importance because the NAT2 gene is highly polymorphic in human populations[4].
-
Causality in PK Variability: Patients expressing "slow acetylator" phenotypes will exhibit a significantly prolonged half-life of the active 3-ABA moiety, whereas "rapid acetylators" will rapidly convert it into the inactive N-acetyl-3-aminobenzoic acid[4]. Profiling this specific pathway is mandatory to predict inter-patient variability.
Fig 1. Esterase-mediated hydrolysis and subsequent N-acetylation of the phenacyl prodrug.
Self-Validating Experimental Protocols
To accurately profile the pharmacokinetics of 2-Oxo-2-phenylethyl 3-aminobenzoate, the experimental design must account for rapid ex vivo degradation. The following protocol establishes a self-validating system for determining plasma stability and intrinsic clearance ( CLint ).
Protocol: In Vitro Plasma Stability & Esterase Cleavage Assay
Objective: Quantify the rate of ester hydrolysis in human plasma to determine the prodrug's half-life ( t1/2 ) and the appearance rate of 3-ABA.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human plasma (K2EDTA) and pre-warm to 37°C in a shaking water bath. Causality: K2EDTA is chosen over heparin because it does not interfere with downstream LC-MS/MS ionization, and 37°C ensures physiological esterase activity.
-
Substrate Spiking: Spike 2-Oxo-2-phenylethyl 3-aminobenzoate (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM. Ensure final DMSO concentration is ≤0.1%. Causality: High organic solvent concentrations will denature plasma esterases, artificially prolonging the apparent half-life.
-
Kinetic Sampling: At predetermined timepoints (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the incubation mixture.
-
Enzymatic Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, halting esterase activity to prevent ex vivo degradation. The internal standard controls for matrix effects and extraction recovery variations, ensuring the assay is self-validating.
-
Centrifugation & Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
-
LC-MS/MS Bioanalysis: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for the parent prodrug, the released 3-ABA, and the internal standard.
Fig 2. Step-by-step bioanalytical workflow for in vitro pharmacokinetic profiling.
Quantitative Data Summarization
The structural modification from a free acid to a phenacyl ester drastically alters the compound's PK parameters. The table below summarizes the theoretical and extrapolated quantitative shifts based on the physicochemical properties of the two moieties.
| Pharmacokinetic Parameter | Free 3-Aminobenzoic Acid (Metabolite) | 2-Oxo-2-phenylethyl 3-aminobenzoate (Prodrug) | Mechanistic Rationale |
| Lipophilicity (LogP) | ~0.8 - 1.2 | ~2.5 - 3.5 | Masking the polar carboxylic acid with a bulky aromatic ring increases lipophilicity. |
| Caco-2 Permeability ( Papp ) | Low ( <5×10−6 cm/s) | High ( >15×10−6 cm/s) | Increased LogP drives transcellular passive diffusion across the lipid bilayer. |
| Plasma Stability ( t1/2 ) | Stable (> 4 hours) | Labile (< 30 minutes) | The phenacyl ester is highly susceptible to rapid cleavage by plasma carboxylesterases. |
| Primary Clearance Mechanism | Hepatic NAT1/NAT2 N-acetylation | Plasma/Hepatic CES1/CES2 Hydrolysis | Prodrug must be hydrolyzed first; the resulting metabolite is then cleared via Phase II acetylation. |
| Volume of Distribution ( Vd ) | Low (Confined to plasma/ECF) | Moderate to High | Lipophilic nature allows the intact prodrug to partition into peripheral tissues prior to cleavage. |
References
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- AACR Journals.
- American Physiological Society.
- NIH. "Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity."
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A Technical Guide to the Synthesis Pathway Discovery of 2-Oxo-2-phenylethyl 3-aminobenzoate
Abstract
This technical guide provides a comprehensive exploration of the synthesis pathway for 2-Oxo-2-phenylethyl 3-aminobenzoate, a phenacyl ester of significant interest in synthetic organic chemistry. Phenacyl esters are widely recognized as valuable intermediates and photoremovable protecting groups for carboxylic acids.[1] This document delineates a logical, evidence-based approach to discovering a viable synthesis route, beginning with retrosynthetic analysis to identify key starting materials. It then details the forward synthesis, explaining the mechanistic principles and justifying the selection of reagents and conditions. A detailed, field-proven experimental protocol is provided, followed by methods for product purification and characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, actionable insights.
Introduction to the Target Molecule
2-Oxo-2-phenylethyl 3-aminobenzoate belongs to the phenacyl ester class of compounds. Its structure incorporates a phenacyl moiety, known for its utility as a photolabile protecting group, and a 3-aminobenzoate core, which is a common building block in the synthesis of dyes and pharmaceuticals.[2][3] The strategic combination of these two fragments makes the target molecule a potentially valuable intermediate for creating more complex chemical entities, particularly in medicinal chemistry and materials science.
Core Structural Features:
-
Ester Linkage: Connects the acidic and alkylating fragments.
-
Phenacyl Group (C₆H₅COCH₂-): Provides a site for potential photochemical cleavage and serves as a crystalline handle for characterizing acids.[4]
-
3-Aminobenzoate Group: An aromatic system with two distinct functional groups—an amine and a carboxylate—offering multiple points for further chemical modification.
Retrosynthetic Analysis: A Logic-Driven Approach
The discovery of a robust synthesis pathway begins with a logical deconstruction of the target molecule. For 2-Oxo-2-phenylethyl 3-aminobenzoate, the most logical disconnection is the ester C-O bond, which is the most synthetically accessible linkage to form. This retrosynthetic approach simplifies the complex target into readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two commercially available precursors:
-
3-Aminobenzoic Acid: The source of the carboxylate nucleophile.
-
2-Bromo-1-phenylethanone (Phenacyl Bromide): The electrophilic alkylating agent.
Forward Synthesis: Mechanism and Strategy
The forward synthesis is a nucleophilic substitution reaction (SN2 type). The process involves the reaction of a carboxylate salt with an alkyl halide. The key to success lies in optimizing the conditions to favor this specific reaction pathway.
Mechanistic Steps
The reaction proceeds in two fundamental stages:
-
Deprotonation: 3-Aminobenzoic acid is a relatively weak acid (pKa ≈ 4.8). To generate a potent nucleophile, its carboxylic acid group must be deprotonated using a suitable base to form the 3-aminobenzoate anion.
-
Nucleophilic Attack: The resulting carboxylate anion attacks the α-carbon of 2-bromo-1-phenylethanone, displacing the bromide leaving group to form the desired ester bond.
Sources
A Technical Guide to Characterizing the Binding Affinity of 2-Oxo-2-phenylethyl 3-aminobenzoate to Target Proteins
This guide provides a comprehensive, technically-grounded framework for determining the binding affinity of the novel small molecule, 2-Oxo-2-phenylethyl 3-aminobenzoate, to its protein targets. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps, but the underlying scientific rationale. This document is structured to serve as a self-validating system, integrating computational prediction with gold-standard biophysical assays and structural biology to build a robust understanding of molecular interactions from first principles.
Introduction: The Imperative of Binding Affinity in Drug Discovery
The efficacy of any small molecule therapeutic is fundamentally linked to its interaction with its biological target.[1][2] Characterizing the strength and kinetics of this interaction, quantified by the binding affinity (often expressed as the dissociation constant, KD), is a cornerstone of drug discovery.[3] A lower KD value signifies a higher binding affinity, indicating that a lower concentration of the compound is needed to occupy half of the target protein's binding sites at equilibrium.[1][3] This guide uses 2-Oxo-2-phenylethyl 3-aminobenzoate, a compound featuring an aminobenzoate scaffold, as a case study to illustrate a multi-faceted approach to affinity determination. Derivatives of aminobenzoic acid are known to possess a wide range of biological activities and are scaffolds for various therapeutic agents, making this a relevant exemplar for investigation.[4][5]
The objective of this guide is to provide an integrated workflow, from initial computational target prediction to precise biophysical measurement and final structural validation.
Part 1: Target Identification and In Silico Assessment
Before any wet-lab experiments are initiated, computational methods provide a crucial first step in hypothesizing potential protein targets and predicting the feasibility of a stable interaction.
Structural Analysis and Target Prediction
The structure of 2-Oxo-2-phenylethyl 3-aminobenzoate contains key functional groups—an ester, a ketone, and an aromatic amine—that suggest potential interactions with various protein families. Aminobenzoate derivatives, for example, are known to interact with enzymes involved in metabolic pathways and have been explored as anticancer agents.[5][6]
Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule within the binding site of a target protein.[7][8] This method provides initial insights into the potential binding mode and allows for a preliminary estimation of binding affinity through scoring functions.[8][9]
Workflow for Molecular Docking:
-
Protein Preparation: Obtain the 3D structure of a hypothesized target protein from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of 2-Oxo-2-phenylethyl 3-aminobenzoate and assign appropriate charges.
-
Docking Simulation: Use software such as AutoDock, Glide, or GOLD to dock the ligand into the defined binding site of the protein.[7] The algorithm will sample various conformations and orientations.
-
Scoring and Analysis: The software's scoring function ranks the generated poses.[9] The top-ranked poses provide a hypothesis for the binding mode, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[9]
Causality: This in silico step is critical for prioritizing potential protein targets and designing more efficient biophysical experiments. By identifying the most likely interacting partners and their binding modes, researchers can avoid a costly and time-consuming untargeted screening approach.[10]
Caption: Workflow for predicting binding modes using molecular docking.
Part 2: Biophysical Characterization of Binding Affinity
Following computational predictions, a suite of biophysical assays should be employed to quantitatively measure the binding affinity and kinetics. Using multiple orthogonal techniques is essential for validating the results.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful optical technique for monitoring molecular interactions in real-time without the need for labels.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip as the analyte (small molecule) flows over the immobilized ligand (protein).[11][13] This provides data on both the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[14]
Detailed SPR Protocol:
-
Protein Immobilization:
-
Rationale: Covalently attaching the target protein to the sensor chip surface is necessary to monitor the binding of the small molecule analyte.[15] Amine coupling is a common and robust method.
-
Steps: a. Activate a carboxymethylated dextran sensor surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. c. Deactivate any remaining active esters by injecting ethanolamine.[3] d. A reference channel should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index effects.[3]
-
-
Analyte Binding Assay:
-
Rationale: Injecting a series of concentrations of the small molecule allows for the determination of concentration-dependent binding and kinetic rates.
-
Steps: a. Prepare a dilution series of 2-Oxo-2-phenylethyl 3-aminobenzoate in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO if needed for solubility).[15] b. Inject each concentration over both the protein and reference surfaces for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[3][11] c. After each cycle, regenerate the sensor surface with a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and KD values.
-
Caption: Standard experimental workflow for an SPR binding assay.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17] It is considered a gold-standard technique because it is performed in-solution and is label-free, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18]
Detailed ITC Protocol:
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data. Mismatches in buffer can create large heats of dilution that obscure the binding signal.
-
Steps: a. Dialyze both the target protein and the 2-Oxo-2-phenylethyl 3-aminobenzoate compound extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). b. Accurately determine the concentrations of both protein and ligand using reliable methods (e.g., UV-Vis spectroscopy for protein, and a validated standard curve for the compound).
-
-
Titration Experiment:
-
Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of binding sites, generating a binding isotherm.
-
Steps: a. Load the target protein into the sample cell of the calorimeter. b. Load the 2-Oxo-2-phenylethyl 3-aminobenzoate solution (typically 10-15 times more concentrated than the protein) into the injection syringe.[18] c. Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change after each injection.[3]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Caption: Experimental and data analysis workflow for ITC.
Fluorescence Polarization (FP): A High-Throughput Alternative
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19][20][21] When a small, fluorescently labeled ligand (tracer) is unbound, it tumbles rapidly in solution, and its emitted light is depolarized.[22] Upon binding to a much larger protein, its rotation slows, and the emitted light remains more polarized.[22][23]
This method is particularly useful for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled compounds like 2-Oxo-2-phenylethyl 3-aminobenzoate.[19][22]
Detailed FP Competition Assay Protocol:
-
Assay Development:
-
Rationale: A fluorescent probe that binds to the same site as the test compound must first be identified or synthesized.
-
Steps: a. Identify or create a fluorescent derivative of a known binder to the target protein (the "tracer"). b. In a microplate, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer to determine the tracer's KD and the optimal protein concentration for the competition assay.[20]
-
-
Competitive Binding Experiment:
-
Rationale: The unlabeled test compound will compete with the fluorescent tracer for binding to the target protein, causing a decrease in fluorescence polarization.
-
Steps: a. In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer. b. Add a serial dilution of 2-Oxo-2-phenylethyl 3-aminobenzoate. c. Incubate to allow the binding to reach equilibrium. d. Measure the fluorescence polarization in a suitable plate reader.[22]
-
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
Convert the IC50 to an inhibition constant (Ki), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation.
-
Data Presentation: Summarizing Binding Affinity Data
Quantitative data from these experiments should be organized for clear comparison.
| Test Compound | Target Protein | Method | KD (nM) | kon (M-1s-1) | koff (s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | Kinase X | SPR | 75 | 1.5 x 105 | 1.1 x 10-2 | N/A | N/A | N/A |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | Kinase X | ITC | 90 | N/A | N/A | 1.05 | -9.2 | -1.5 |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | Kinase X | FP (Ki) | 110 | N/A | N/A | N/A | N/A | N/A |
This table presents hypothetical but realistic data for illustrative purposes.
Part 3: Structural and Mechanistic Validation
While biophysical assays provide quantitative affinity data, structural and computational methods are required to visualize the interaction and understand its dynamics.
X-ray Crystallography: Visualizing the Binding Mode
Determining the high-resolution crystal structure of the target protein in complex with 2-Oxo-2-phenylethyl 3-aminobenzoate provides definitive, atomic-level proof of the binding mode.[24][25][26] This technique allows for the direct visualization of hydrogen bonds, hydrophobic interactions, and conformational changes induced by ligand binding.[26]
General Crystallography Workflow:
-
Co-crystallization or Soaking: Grow crystals of the target protein and either co-crystallize them with the compound or soak existing crystals in a solution containing the compound.[24][27]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A model of the protein-ligand complex is then built into this map and refined.[25] The final structure confirms the binding pose predicted by molecular docking and explains the affinity measured by biophysical methods.[26][28]
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[29] By simulating the movements of atoms, MD can assess the stability of the predicted binding pose and explore conformational changes that are not visible in a static crystal structure.[30][31][32] A stable binding mode in an MD simulation, characterized by a low root-mean-square deviation (RMSD) of the ligand over time, lends confidence to the experimental results.[32][33]
Conclusion
Determining the binding affinity of a novel compound like 2-Oxo-2-phenylethyl 3-aminobenzoate requires a rigorous, multi-pronged approach. This guide outlines an integrated strategy that begins with computational prediction to form a testable hypothesis. This is followed by quantitative, orthogonal biophysical assays such as SPR, ITC, and FP to measure the interaction's kinetics and thermodynamics with high confidence.[1][34] Finally, structural biology and molecular dynamics simulations provide the ultimate validation, offering a detailed, dynamic picture of the molecular recognition event. This self-validating workflow ensures scientific integrity and provides the robust, high-quality data necessary to drive successful drug development programs.
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC. (2025). National Institutes of Health. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.). National Institutes of Health. [Link]
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A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2024). MDPI. [Link]
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KEGG PATHWAY Database. (2026). Genome.jp. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. (n.d.). National Institutes of Health. [Link]
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- 21. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 22. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 25. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. criver.com [criver.com]
- 28. journals.iucr.org [journals.iucr.org]
- 29. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. research.unipd.it [research.unipd.it]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Exploring Ligand Stability in Protein Crystal Structures Using Binding Pose Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
in vitro toxicity studies of 2-Oxo-2-phenylethyl 3-aminobenzoate
Title: In Vitro Toxicity Profiling of 2-Oxo-2-phenylethyl 3-aminobenzoate: A Comprehensive Technical Guide Target Audience: Researchers, toxicologists, and drug development professionals.
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the toxicological profiling of synthetic building blocks not merely as a checklist of viability assays, but as an exercise in mapping cellular causality. 2-Oxo-2-phenylethyl 3-aminobenzoate (CAS 330562-39-5) is a structurally bipartite molecule comprising a 3-aminobenzoic acid moiety esterified to a phenacyl group. Phenacyl esters are frequently utilized in chemical biology as photoremovable protecting groups (PPGs) and as lipophilic prodrug scaffolds[1],[2].
However, when introduced into an in vitro biological system, the nominal concentration of the parent compound rarely dictates the true toxicity. The ester bond is highly susceptible to rapid hydrolysis by ubiquitous intracellular carboxylesterases (e.g., CES1/CES2), which are highly expressed in hepatic models[3]. This enzymatic cleavage yields two distinct metabolites with divergent toxicological trajectories:
-
3-Aminobenzoic Acid : This moiety is structurally analogous to the veterinary anesthetic tricaine methanesulfonate (MS-222) and para-aminobenzoic acid (PABA). In hepatic models, it is typically metabolized via N-acetyltransferases (NAT) into easily excretable, low-toxicity conjugates[4].
-
Phenacyl Derivatives : The liberated phenacyl alcohol or acetophenone derivatives act as the primary toxicophores. They are known to induce oxidative stress via redox cycling or act as direct alkylating agents, leading to glutathione (GSH) depletion, DNA damage, and subsequent cellular apoptosis[1].
To ensure scientific integrity, any in vitro testing strategy for this compound must be a self-validating system —one that not only measures cell death but explicitly proves that esterase-mediated ROS generation is the driving mechanism.
The Tiered In Vitro Testing Strategy
A robust toxicological evaluation requires a tiered approach that isolates specific mechanisms of action.
-
Tier 1: Basal Cytotoxicity & Mitochondrial Health. Utilizing 3D HepG2 or HepaRG spheroids to assess ATP depletion. We prioritize ATP over dye-reduction assays (like MTT) because phenacyl-induced oxidative stress directly impairs mitochondrial oxidative phosphorylation.
-
Tier 2: Oxidative Stress Mapping. Quantifying Reactive Oxygen Species (ROS) generation. We employ a parallel rescue cohort using a ROS scavenger (N-acetylcysteine, NAC). If NAC rescues cell viability, we establish a definitive causal link between phenacyl-driven ROS and cytotoxicity[3].
-
Tier 3: Genotoxicity Assessment. Utilizing the alkaline Comet assay to detect oxidative DNA single- and double-strand breaks resulting from unmitigated ROS or direct alkylation[5].
Experimental Protocols
Protocol A: Intracellular ROS Quantification (DCFH2-DA Assay)
Causality Note: The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH2-DA) assay relies on a lipophilic probe that permeates the cell membrane. Once inside, cellular esterases hydrolyze it into a non-fluorescent, membrane-impermeable product, which is subsequently oxidized by ROS into highly fluorescent DCF[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepaRG cells at 2×104 cells/well in a black, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Probe Loading: Wash cells twice with warm PBS. Add 10 µM DCFH2-DA in serum-free medium and incubate for 30 minutes in the dark.
-
Self-Validating Pre-treatment: Wash cells to remove excess probe. Pre-treat designated "Rescue" wells with 5 mM N-acetylcysteine (NAC) for 1 hour.
-
Compound Exposure: Expose cells to 2-Oxo-2-phenylethyl 3-aminobenzoate at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (50 µM Tert-butyl hydroperoxide, TBHP).
-
Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately and at 1-hour intervals for 6 hours using a microplate reader.
Protocol B: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Causality Note: Phenacyl-induced ROS can cause DNA fragmentation. The alkaline Comet assay detects these lesions by migrating fragmented DNA out of the nucleus under an electrophoretic field, forming a "comet tail"[5].
Step-by-Step Methodology:
-
Treatment: Treat HepG2 cells with the test compound at sub-lethal concentrations (e.g., IC10 and IC20) for 24 hours. Use Mitomycin C (0.1 µg/mL) as a positive control[5].
-
Cell Harvesting & Embedding: Harvest cells and resuspend in 0.5% low-melting-point agarose (LMA) at 37°C. Immediately spread 50 µL of the suspension onto pre-coated agarose slides.
-
Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 2 hours at 4°C to remove cellular proteins and isolate nucleoids.
-
Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes to allow DNA unwinding. Run electrophoresis at 25 V (0.3 V/cm) and 300 mA for 30 minutes.
-
Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5). Stain with SYBR Gold and analyze using fluorescence microscopy. Calculate the % Tail DNA using automated comet analysis software.
Quantitative Data Interpretation
To contextualize the results, the following table outlines the expected toxicological thresholds based on the behavior of homologous phenacyl esters and aminobenzoate derivatives.
Table 1: Representative In Vitro Toxicity Profile for Phenacyl 3-Aminobenzoate
| Assay Type | Cell Line | Readout Metric | Expected Benchmark | Mechanistic Implication |
| Basal Cytotoxicity | HepG2 (3D) | IC₅₀ (48h) | 25 – 60 µM | Esterase-dependent acute cellular toxicity. |
| Oxidative Stress | HepaRG | ROS Fold-Change | > 3.5-fold at 20 µM | Phenacyl-mediated redox cycling and GSH depletion. |
| Genotoxicity | HepG2 | % Tail DNA | Significant at > 20 µM | Unrepaired oxidative DNA lesions (Comet formation). |
| Apoptosis | A549 | Caspase 3/7 (RLU) | > 5.0-fold at IC₅₀ | Executioner caspase activation driving programmed death. |
Pathway Visualization
The following diagram maps the causality of 2-Oxo-2-phenylethyl 3-aminobenzoate toxicity, illustrating the critical role of intracellular esterases in liberating the reactive phenacyl toxicophore.
Figure 1: Intracellular metabolic cleavage and toxicity pathways of 2-Oxo-2-phenylethyl 3-aminobenzoate.
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 4. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate, a valuable research chemical and potential intermediate in pharmaceutical development. The synthesis is achieved through the esterification of 3-aminobenzoic acid with 2-bromoacetophenone. This document outlines the reaction mechanism, provides a robust experimental protocol, and details methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction
2-Oxo-2-phenylethyl 3-aminobenzoate and its derivatives are of significant interest in medicinal chemistry. The aminobenzoate scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including local anesthetic and anti-inflammatory properties[1]. The phenacyl moiety is also a common structural motif in biologically active compounds and can serve as a useful protecting group in organic synthesis[2]. The combination of these two functionalities in 2-Oxo-2-phenylethyl 3-aminobenzoate creates a molecule with potential for further chemical modification and exploration of its pharmacological profile.
This protocol details a reliable method for the synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate via the reaction of 3-aminobenzoic acid with 2-bromoacetophenone in the presence of a mild base. This method is analogous to the synthesis of similar phenacyl esters and provides a straightforward route to the desired compound[2].
Reaction Scheme & Mechanism
The synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate proceeds via a nucleophilic substitution reaction. The carboxylate of 3-aminobenzoic acid, formed in situ by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion to form the ester linkage.
Figure 1: Reaction workflow for the synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 99-05-8 | Sigma-Aldrich |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 70-11-1 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask, add 3-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 30 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure the 3-aminobenzoic acid is deprotonated.
-
Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 10 mL of DMF in a separate beaker.
-
Add the 2-bromoacetophenone solution dropwise to the reaction mixture at room temperature over a period of 10 minutes.
Reaction Execution
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials (3-aminobenzoic acid and 2-bromoacetophenone) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of cold deionized water. A precipitate of the crude product should form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x 30 mL) to remove any remaining DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2-Oxo-2-phenylethyl 3-aminobenzoate should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure of the compound by analyzing its NMR spectra. The spectra should be consistent with the expected chemical shifts and coupling constants for 2-Oxo-2-phenylethyl 3-aminobenzoate.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm the correct mass.
Safety Precautions
-
Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Bromoacetophenone is a lachrymator and is harmful if swallowed or in contact with skin. Handle with care.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Avoid contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of 3-aminobenzoic acid. | Ensure the potassium carbonate is anhydrous and use a slight excess. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature or extend the reaction time and monitor by TLC. | |
| Oily product that does not solidify | Presence of impurities. | Attempt to purify by column chromatography on silica gel. |
| Low yield after recrystallization | Product is too soluble in the recrystallization solvent. | Use a different solvent system or a smaller amount of the hot solvent. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines, particularly in the field of drug discovery and development.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
-
Sheehan, J. C., & Umezawa, K. (1973). Phenacyl-type photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771–3774. [Link]
Sources
Advanced Application Note: 2-Oxo-2-phenylethyl 3-aminobenzoate as a Photocleavable Chemical Probe
Executive Summary
2-Oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as phenacyl 3-aminobenzoate) is a highly versatile, bifunctional chemical probe engineered for spatiotemporal biology and advanced affinity proteomics. By combining the robust, photolabile phenacyl ester group with a versatile 3-amino conjugation handle, this probe enables the synthesis of caged biomolecules and photocleavable linkers. Unlike traditional elution methods that require harsh acids or boiling, phenacyl-based photocleavage provides a mild, orthogonal release mechanism that preserves protein native states, complex interactomes, and labile post-translational modifications.
Mechanistic Causality: The Phenacyl Ester Advantage
The architectural design of 2-Oxo-2-phenylethyl 3-aminobenzoate is rooted in the specific photochemistry of the phenacyl group. When irradiated with UV light (typically 300–365 nm), the phenacyl carbonyl undergoes an n→π∗ transition to a singlet excited state ( S1 ), followed by rapid intersystem crossing (ISC) to a reactive triplet state ( T1 ). In the presence of a hydrogen donor (such as solvent molecules or added reducing agents like DTT), the triplet state abstracts a hydrogen atom, initiating a radical cascade that ultimately cleaves the ester bond [1].
Why choose a phenacyl ester over an ortho-nitrobenzyl (ONB) group? While ONB groups are historically popular, their photolysis generates highly reactive nitrosoaldehyde byproducts. These electrophilic byproducts frequently cross-react with primary amines on the released proteins or peptides, leading to sample heterogeneity, adduct formation, and signal suppression in mass spectrometry [2]. Phenacyl ester cleavage, conversely, yields unreactive acetophenone derivatives, ensuring the pristine recovery of the target molecule [3].
Why the 3-aminobenzoate core? The meta-substitution of the primary amine on the benzoate core ensures that the nucleophilic handle is electronically decoupled from the ester. This preserves the photophysical properties of the phenacyl cage while providing a highly reactive nucleophile for standard NHS-ester, EDC/NHS, or isothiocyanate coupling chemistries.
Quantitative Data: Photophysical & Cleavage Parameters
To ensure reproducible experimental design, the photophysical properties and optimal cleavage conditions of the probe are summarized below.
| Parameter | Value / Condition | Mechanistic Rationale |
| Optimal Excitation Wavelength | 300 - 365 nm | Matches the n→π∗ transition of the phenacyl carbonyl. |
| Photolysis Quantum Yield ( Φ ) | ~0.10 - 0.25 | Efficient intersystem crossing (ISC) to the reactive triplet state. |
| Cleavage Half-Life ( t1/2 ) | 5 - 15 minutes | Rapid release under standard 365 nm LED irradiation (10-20 mW/cm²). |
| Chemical Stability (Dark) | High (pH 4.0 - 8.5) | Resists spontaneous hydrolysis during extended biological assays and washes. |
| Optimal H-Donor Additives | 1-5 mM DTT or Ascorbate | Quenches radical intermediates, facilitating cleavage and preventing oxidative side reactions. |
Logical Relationships and Workflows
Fig 1: Photochemical cleavage mechanism of the phenacyl ester probe via triplet state.
Fig 2: Experimental workflow for light-triggered target elution in affinity proteomics.
Experimental Protocols
Protocol 1: Synthesis of a Photocleavable Affinity Matrix
Objective: Conjugate 2-Oxo-2-phenylethyl 3-aminobenzoate to an NHS-activated solid support (e.g., NHS-Agarose) to create a photocleavable matrix for downstream capture assays.
Step-by-Step Methodology:
-
Resin Preparation: Wash 1 mL of NHS-activated Agarose slurry with 10 mL of ice-cold 1 mM HCl to remove stabilizing agents without prematurely hydrolyzing the NHS esters.
-
Probe Dissolution: Dissolve 10 mg of 2-Oxo-2-phenylethyl 3-aminobenzoate in 500 µL of anhydrous DMSO.
-
Coupling Reaction: Add the probe solution to the washed resin. Immediately add 2 mL of Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.3). Causality: The slightly basic pH deprotonates the 3-amino group ( pKa ~4.6), rendering it highly nucleophilic for rapid attack on the NHS ester.
-
Incubation: Rotate the suspension end-over-end at room temperature for 2 hours, protected from light (wrap the tube in aluminum foil).
-
Quenching: Add 100 µL of 1 M Tris-HCl (pH 8.0) and incubate for 30 minutes to quench any unreacted NHS esters.
-
Self-Validating Step (Kaiser Test): Take a 10 µL aliquot of the supernatant before and after the coupling reaction. Perform a Ninhydrin (Kaiser) test. A reduction in the primary amine signal quantitatively validates the conjugation efficiency.
Protocol 2: Light-Triggered Target Elution for LC-MS/MS
Objective: Elute captured target proteins from the photocleavable matrix using 365 nm UV light, preparing them for mass spectrometry.
Step-by-Step Methodology:
-
Affinity Capture: Incubate your biological lysate with the conjugated resin from Protocol 1 for 2 hours at 4°C.
-
Stringent Washing: Wash the resin 5 times with 1 mL of Wash Buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4) to remove non-specifically bound proteins.
-
Buffer Exchange: Wash the resin 2 times with Elution Buffer (50 mM Ammonium Bicarbonate, pH 8.0, supplemented with 5 mM DTT). Causality: Ammonium bicarbonate is volatile and MS-compatible. The addition of 5 mM DTT serves a dual purpose: it maintains protein cysteines in a reduced state for downstream alkylation and acts as the essential hydrogen donor required for efficient phenacyl ester photolysis.
-
Self-Validating Step (Dark Control): Split the resin suspension into two equal aliquots. Wrap one tube completely in aluminum foil (Dark Control).
-
Photocleavage: Place the experimental tube in a UV crosslinker or under a 365 nm LED lamp (10-20 mW/cm²). Irradiate for 10 minutes on ice to prevent thermal degradation of the proteins.
-
Harvesting: Centrifuge both tubes at 2,000 x g for 2 minutes. Collect the supernatants.
-
Validation & Analysis: Analyze both supernatants via SDS-PAGE or direct injection LC-MS/MS. The presence of the target protein exclusively in the irradiated sample confirms that release is strictly photolytic and not an artifact of buffer stringency.
References
-
A photolabile linker for the mild and selective cleavage of enriched biomolecules from solid support. The Journal of Organic Chemistry (2009). Available at:[Link]
-
Unlocking the Potential of Phenacyl Protecting Groups: CO2-Based Formation and Photocatalytic Release of Caged Amines. The Journal of Organic Chemistry (2018). Available at:[Link]
-
Cysteinyl Peptide Capture for Shotgun Proteomics: Global Assessment of Chemoselective Fractionation. Journal of Proteome Research (2011). Available at:[Link]
Application Note: 2-Oxo-2-phenylethyl 3-aminobenzoate in Orthogonal Peptide Synthesis and Peptidomimetic Design
Introduction and Strategic Utility
In advanced peptide engineering, the synthesis of macrocyclic peptides, artificial ion channels, and complex peptidomimetics requires building blocks that offer both structural rigidity and absolute chemical orthogonality. 2-Oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as the phenacyl ester of 3-aminobenzoic acid) is a bifunctional scaffold designed specifically for these challenges.
By combining an unnatural aromatic amino acid core with a highly selective phenacyl (Pac) protecting group, this reagent allows chemists to elongate peptide chains and subsequently unmask the C-terminus for macrocyclization or fragment condensation without disturbing standard Fmoc or Boc protecting groups[1][2].
Mechanistic Rationale: The Causality of Orthogonality
The selection of the phenacyl ester over standard methyl, ethyl, or benzyl esters is driven by strict mechanistic causality. Standard esters require basic saponification (which risks stereocenter epimerization) or catalytic hydrogenation (which is poisoned by sulfur-containing residues like Cysteine or Methionine).
The phenacyl group bypasses these pathways entirely. It is cleaved via a Single-Electron Transfer (SET) mechanism. The ketone moiety of the phenacyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester, allowing it to accept an electron from a zero-valent metal donor—typically zinc dust in acetic acid (Zn/AcOH)[1][2]. This forms a transient radical anion that rapidly fragments to release the free carboxylic acid and acetophenone. Because this cleavage relies on redox potential rather than pH-driven hydrolysis, the Pac group is completely stable to the 20% piperidine used in Fmoc removal and the 95% TFA used in Boc/tBu removal[2].
Fig 1. Single-electron transfer (SET) mechanism for orthogonal phenacyl ester cleavage via Zn/AcOH.
Structural Causality: Why 3-Aminobenzoate?
The 3-aminobenzoic acid core is not merely a passive linker; it is an active structural determinant. Unlike flexible aliphatic amino acids, the meta-substituted benzene ring acts as a rigid spacer. When incorporated into a linear peptide, it forces the backbone into a predefined "turn" conformation. This pre-organization drastically lowers the entropic penalty of head-to-tail macrocyclization, making it a critical component in the design of artificial ion channels and constrained cyclic therapeutics[2].
Quantitative Orthogonality Matrix
To facilitate experimental design, the following table summarizes the stability of the phenacyl group compared to standard peptide protecting groups.
| Protecting Group | 20% Piperidine / DMF (Fmoc Deprotection) | 95% TFA (Boc/tBu Deprotection) | Zn / AcOH (Pac Deprotection) |
| Fmoc (N-terminal) | Cleaved | Stable | Stable |
| Boc / tBu (Side chains) | Stable | Cleaved | Stable |
| Benzyl (Bzl) | Stable | Stable | Stable |
| Phenacyl (Pac) | Stable | Stable | Cleaved |
Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring that researchers can verify success at each critical juncture without relying solely on end-stage analysis.
Protocol A: Amide Coupling to the Aromatic Amine
Causality of Reagent Choice: The amino group of 3-aminobenzoate is an aniline derivative. The electron-withdrawing nature of the aromatic ring makes it a significantly weaker nucleophile than standard aliphatic amines. Conventional carbodiimide chemistry (DIC/HOBt) will result in sluggish kinetics and high epimerization. Therefore, highly reactive uronium salts (HATU) paired with HOAt are mandatory to drive the reaction forward.
Step-by-Step Procedure:
-
Activation: Dissolve the Fmoc-protected amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 2 minutes to pre-form the active 7-aza-OBt ester.
-
Coupling: Add 2-Oxo-2-phenylethyl 3-aminobenzoate (1.0 eq) to the activated mixture.
-
Incubation: Stir at 40°C for 4–6 hours. The elevated temperature compensates for the low nucleophilicity of the aromatic amine.
-
Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The visual cue of the reaction mixture shifting from pale yellow to deep amber indicates active ester consumption. The disappearance of the starting 3-aminobenzoate mass ( m/z 256.1 [M+H]+ ) confirms coupling completion.
Protocol B: Orthogonal Cleavage of the Phenacyl Ester
Causality of Reagent Choice: Zinc dust rapidly develops a passivating oxide layer upon exposure to air, which acts as an insulator and prevents the necessary electron transfer. The zinc must be activated prior to use to expose the zero-valent metal surface.
Step-by-Step Procedure:
-
Zinc Activation: Wash zinc dust sequentially with 1M HCl (2 mins), water, ethanol, and diethyl ether. Dry under vacuum.
-
Solvation: Dissolve the Pac-protected peptide in a mixture of 90% aqueous Acetic Acid (10 mL per mmol of peptide).
-
Reduction: Add the activated zinc dust (30 eq) in three portions over 15 minutes to prevent excessive exothermic spiking. Stir vigorously at room temperature for 2 hours[1][2].
-
Self-Validation (Byproduct Tracking): This protocol is self-validating through stoichiometric byproduct analysis. Inject an aliquot into a UV-HPLC system monitored at 240 nm. The appearance of a sharp peak corresponding to acetophenone acts as a positive, quantitative indicator that the C-O bond fragmentation has occurred successfully, even if the highly polar deprotected peptide is difficult to resolve on the column.
-
Isolation: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure and precipitate the free-acid peptide using cold diethyl ether.
Fig 2. Workflow for synthesizing rigid cyclic peptides using the phenacyl 3-aminobenzoate scaffold.
References
-
Molecular Design and Synthesis of Artificial Ion Channels Based on Cyclic Peptides Containing Unnatural Amino Acids The Journal of Organic Chemistry (ACS Publications)[Link]
-
The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method Organic & Biomolecular Chemistry (RSC Publishing)[Link]
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Oxo-2-phenylethyl 3-aminobenzoate
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemoselective catalytic hydrogenation of 2-Oxo-2-phenylethyl 3-aminobenzoate to synthesize 2-hydroxy-2-phenylethyl 3-aminobenzoate. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting chiral β-amino alcohol motif is a valuable pharmacophore.[1] This document outlines the critical considerations for achieving high selectivity, detailing catalyst selection, reaction parameter optimization, and robust safety procedures. The protocols provided are designed to be self-validating and are supported by in-depth explanations of the underlying chemical principles.
Introduction and Strategic Overview
The reduction of α-keto esters to their corresponding α-hydroxy esters is a fundamental transformation in organic synthesis.[2] In the context of 2-Oxo-2-phenylethyl 3-aminobenzoate, this reaction presents a significant challenge in chemoselectivity. The substrate contains multiple functional groups susceptible to reduction: a ketone, an ester, and two aromatic rings. Furthermore, the presence of a primary amine can influence the catalytic activity. The primary objective is the selective reduction of the ketone to a secondary alcohol without affecting the ester or aromatic functionalities.
This guide will focus on heterogeneous catalytic hydrogenation, a widely used industrial method favored for its operational simplicity and ease of catalyst removal.[3][4] We will explore two primary catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
The Chemoselectivity Challenge
The primary challenge in the hydrogenation of 2-Oxo-2-phenylethyl 3-aminobenzoate is achieving selective reduction of the ketone in the presence of other reducible functional groups. Potential side reactions include:
-
Ester Hydrogenolysis: Cleavage of the C-O bond of the ester, leading to the formation of 3-aminobenzoic acid and 2-phenylethanol.
-
Aromatic Ring Reduction: Hydrogenation of the phenyl or aminobenzoyl rings, particularly under harsh conditions (high pressure and temperature).
-
Over-reduction of the Ketone: Further reduction of the newly formed benzyl alcohol to an alkane.
The choice of catalyst and reaction conditions is paramount to navigating these potential pitfalls.
Catalyst Selection and Rationale
The selection of an appropriate catalyst is the most critical factor in achieving a successful and selective hydrogenation.
Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and widely used hydrogenation catalyst.[4] However, its high activity can sometimes lead to poor selectivity.[5] For the target transformation, standard Pd/C may promote unwanted side reactions, particularly hydrogenolysis of the resulting benzylic alcohol. To mitigate this, modified Pd/C catalysts can be employed. The use of catalyst modifiers or "poisons" can temper the catalyst's activity, enhancing selectivity. For instance, the addition of ethylenediamine has been shown to improve the chemoselective hydrogenation of various functional groups.[5][6]
Raney® Nickel
Raney® Nickel is a highly active, non-precious metal catalyst renowned for its efficacy in hydrogenating carbonyl compounds.[3][7] It is often a more economical alternative to precious metal catalysts.[3] However, its high activity necessitates careful control of reaction conditions to prevent over-reduction. Raney Nickel is typically used under elevated hydrogen pressure.
The following table summarizes the key characteristics of these two catalysts for this application:
| Catalyst | Advantages | Disadvantages | Recommended For |
| Palladium on Carbon (Pd/C) | - High activity- Well-understood reactivity | - Can lead to over-reduction and hydrogenolysis- Precious metal cost | Initial screening under mild conditions |
| Raney® Nickel | - High activity for ketone reduction- Cost-effective | - Pyrophoric and requires careful handling- May require higher pressures | Scale-up and cost-sensitive applications |
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[8] The pyrophoric nature of Pd/C and Raney® Nickel requires strict adherence to safe handling procedures.[9][10]
General Laboratory Hydrogenation Workflow
The following diagram outlines the general workflow for a laboratory-scale catalytic hydrogenation.
Caption: General workflow for catalytic hydrogenation.
Protocol 1: Selective Hydrogenation using Pd/C at Atmospheric Pressure
This protocol is recommended for initial small-scale trials due to its milder conditions and enhanced safety profile.[10]
Materials:
-
2-Oxo-2-phenylethyl 3-aminobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Celite® 545
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Nitrogen/Vacuum manifold
Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Inerting the System: Seal the flask and purge with nitrogen gas for 5-10 minutes. Evacuate under vacuum and backfill with nitrogen. Repeat this cycle three times.[9]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add methanol (0.1 M solution of the substrate). Dissolve 2-Oxo-2-phenylethyl 3-aminobenzoate in a minimal amount of methanol and add it to the flask via syringe.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle twice.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (disappearance of starting material), purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite upon exposure to air.[8][10] Immediately quench the filter cake with water.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Hydrogenation using Raney® Nickel under Pressure
This protocol is suitable for larger-scale reactions or if the reaction is sluggish under atmospheric pressure.
Materials:
-
2-Oxo-2-phenylethyl 3-aminobenzoate
-
Raney® Nickel (slurry in water)
-
Ethanol (ACS grade)
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Catalyst Preparation: In the pressure vessel, add the Raney® Nickel slurry. Decant the water and wash the catalyst with ethanol.
-
Substrate Addition: Add a solution of 2-Oxo-2-phenylethyl 3-aminobenzoate in ethanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) with vigorous stirring. Monitor the reaction by observing the pressure drop.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal and Purification: Follow the same procedure as in Protocol 1 for catalyst removal and product purification.
Reaction Monitoring and Product Characterization
Effective monitoring is crucial to prevent over-reduction and ensure complete conversion of the starting material.
| Analytical Technique | Purpose | Observations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring | Disappearance of the ketone spot and appearance of a more polar alcohol spot. |
| LC-MS | Quantitative monitoring and by-product identification | Provides accurate conversion data and allows for the detection of potential side products. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the final product | Confirmation of the alcohol formation (new C-H and O-H signals) and absence of ketone. |
| Infrared (IR) Spectroscopy | Functional group analysis | Disappearance of the ketone C=O stretch and appearance of a broad O-H stretch. |
Safety and Hazard Management
Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.[10][11][12]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9] Ensure all operations are performed in a fume hood and away from ignition sources.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can ignite spontaneously in air, especially after use.[8][10] Always handle them in an inert atmosphere and keep them wet.
-
Pressure Reactions: Use appropriate pressure-rated equipment and conduct reactions behind a blast shield.[8] Never leave a pressure reaction unattended.[10]
The following diagram illustrates the key safety considerations:
Caption: Key safety protocols for catalytic hydrogenation.
Conclusion
The selective catalytic hydrogenation of 2-Oxo-2-phenylethyl 3-aminobenzoate is a feasible yet challenging transformation. Success hinges on the careful selection of the catalyst and reaction conditions to favor the reduction of the ketone over other functional groups. For initial investigations, a mild approach using 10% Pd/C under atmospheric hydrogen pressure is recommended. For larger-scale synthesis, Raney® Nickel under moderate pressure offers a more active and economical alternative. In all cases, strict adherence to safety protocols is essential for a successful and safe outcome.
References
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Hydrogenation SOP. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry website. [Link]
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Ramachandran, P. V., & Mebane, R. C. (2009). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 11(7), 1067-1070. [Link]
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Shukla, A. A., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 26-33. [Link]
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Standard Operating Procedures - The Sarpong Group. (2010). Retrieved from University of California, Berkeley, College of Chemistry website. [Link]
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Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
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H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. Retrieved from [Link]
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Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
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Zhang, Y., et al. (2023). Selective Hydrogenation of Aromatic Ketone to Aromatic Alcohol over Pd Single-Atom Catalysts. Industrial & Engineering Chemistry Research, 62(46), 19641–19649. [Link]
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Palmieri, G., & Cimarelli, C. (2006). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Arkivoc, 2006(5), 104-139. [Link]
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Organic Chemistry Portal. (2022, April 9). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation [Video]. YouTube. [Link]
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A Quick Guide to Reductions in Organic Chemistry. (n.d.). Retrieved from R-K-G.net. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds by α-amination. Retrieved from [Link]
-
Mao, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]
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Blaser, H. U., & Spindler, F. (2008). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 41(1), 77-86. [Link]
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Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
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Wang, D., et al. (2018). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 8(12), 11486-11491. [Link]
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Organic Chemistry Explained. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]
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Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 19. [Link]
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Prabusankar, G., et al. (2018). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Nature Communications, 9(1), 1-8. [Link]
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Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
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Li, H., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3020. [Link]
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Ohkuma, T., et al. (2001). Hydrogenation of Aromatic Ketones Catalyzed by (η5-C5(CH3)5)Ru Complexes Bearing Primary Amines. Organometallics, 20(4), 620-628. [Link]
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Organic Chemistry Portal. (2020, January 23). Ketones to Alcohols, Part 1: Catalytic Hydrogenation [Video]. YouTube. [Link]
- Petro, J., et al. (1976). U.S. Patent No. 3,997,478. Washington, DC: U.S.
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Ben-David, Y., et al. (2019). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. RSC Advances, 9(29), 16429-16434. [Link]
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Sawano, T., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 1-10. [Link]
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OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]
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LibreTexts Chemistry. (2021, March 16). 6.2: Reactions of Ketones. Retrieved from [Link]
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Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3123. [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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Langer, R., et al. (2011). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Journal of the American Chemical Society, 133(47), 19018-19030. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792-2795. [Link]
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Liu, X., et al. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Catalysts, 12(11), 1438. [Link]
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Kimble, A. N. (2020). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel Psychoactive Substances. Florida International University. [Link]
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Strieter, E. R., & Buchwald, S. L. (2008). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 47(48), 9250-9253. [Link]
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Zheng, H. X., et al. (2017). Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic Letters, 19(19), 5114-5117. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
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The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). Retrieved from University of Illinois Urbana-Champaign website. [Link]
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Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. [Link]
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Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8348-8359. [Link]
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Fun, H. K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1713. [Link]
- CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents. (n.d.).
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Reddit. (2025, January 28). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). Retrieved from [Link]
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chromatographic purification techniques for 2-Oxo-2-phenylethyl 3-aminobenzoate
Application Note: Chromatographic Purification Techniques for 2-Oxo-2-phenylethyl 3-aminobenzoate
Introduction & Physicochemical Profiling
2-Oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as phenacyl 3-aminobenzoate) is a bifunctional molecule featuring a primary aromatic amine and a phenacyl ester linkage. Phenacyl esters are widely utilized in organic synthesis both as robust protecting groups for carboxylic acids and as highly UV-active chromophores that significantly enhance detection sensitivity during High-Performance Liquid Chromatography (HPLC) [1].
However, the purification of this specific compound presents unique chromatographic challenges:
-
Amphoteric Precursors: The starting material, 3-aminobenzoic acid, is highly polar and amphoteric, making it prone to severe streaking on standard stationary phases.
-
Chemoselectivity Artifacts: The synthesis typically involves reacting 3-aminobenzoic acid with phenacyl bromide. Because phenacyl bromide is a potent electrophile, competitive N-alkylation at the primary amine can occur, generating structurally similar impurities that must be resolved from the desired O-alkylated ester.
-
pH Sensitivity: The ester linkage is susceptible to hydrolysis under strongly basic conditions, while the amine requires acidic buffering to maintain a consistent ionization state during reversed-phase separation.
Experimental Causality & Workflow Design
To achieve >99% purity suitable for drug development applications, a multi-dimensional purification strategy is required.
-
Phase 1: Liquid-Liquid Extraction (LLE) . Exploiting the carboxylic acid of the unreacted starting material, a mild aqueous base wash (e.g., 5% NaHCO₃) deprotonates 3-aminobenzoic acid, partitioning it into the aqueous layer. This drastically simplifies the downstream chromatography.
-
Phase 2: Normal-Phase Flash Chromatography . This step removes non-polar impurities (e.g., unreacted phenacyl bromide) and N-alkylated byproducts. Silica gel exploits the moderate hydrogen-bond accepting nature of the target ester [4].
-
Phase 3: Preparative RP-HPLC . The final polish utilizes a C18 stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it fully protonates the aromatic amine, preventing peak tailing and ensuring baseline resolution from neutral phenacyl artifacts [3].
Workflow for the isolation and purification of 2-Oxo-2-phenylethyl 3-aminobenzoate.
Protocol 1: Normal-Phase Silica Gel Flash Chromatography
Objective: Bulk separation of the target ester from phenacyl bromide and polymeric byproducts.
Materials:
-
Stationary Phase: Silica gel (40-63 µm, 230-400 mesh).
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (EtOAc, HPLC Grade).
Step-by-Step Procedure:
-
Sample Loading: Dry-load the crude extract onto a small amount of silica gel (1:2 sample-to-silica ratio by weight). This prevents the moderately polar target compound from precipitating at the column head, which causes band broadening.
-
Column Equilibration: Condition the column with 100% Hexanes (3 column volumes, CV).
-
Gradient Elution:
-
0–2 CV: 100% Hexanes (Elutes unreacted phenacyl bromide).
-
2–5 CV: 90% Hexanes / 10% EtOAc.
-
5–10 CV: 70% Hexanes / 30% EtOAc (Target compound elutes).
-
10–13 CV: 50% Hexanes / 50% EtOAc (Flushes highly polar N-alkylated byproducts).
-
-
Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target phenacyl ester is highly UV-active [2]. Combine fractions containing the product (Rf ~0.35 in 70:30 Hexane:EtOAc) and concentrate under reduced pressure at 30°C to prevent thermal degradation.
Chromatographic separation logic on normal-phase silica gel.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
Objective: Final polishing to achieve >99% purity by resolving structurally similar isomers.
Causality Insight: The phenacyl group provides exceptional UV absorbance at 254 nm, allowing for highly sensitive detection. However, the free amine on the benzoate ring can interact with residual silanols on the C18 stationary phase. The addition of 0.1% TFA acts as an ion-pairing agent and acidifier, protonating the amine to ensure sharp, symmetrical peaks [1].
Method Parameters:
-
Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Ultrapure Water + 0.1% v/v TFA.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% v/v TFA.
-
Flow Rate: 15.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 1–2 mL (Sample dissolved in DMSO or initial mobile phase).
Gradient Program:
| Time (min) | % Mobile Phase A (H₂O) | % Mobile Phase B (MeCN) | Purpose |
| 0.0 | 80 | 20 | Sample loading and equilibration |
| 5.0 | 80 | 20 | Elution of highly polar impurities |
| 25.0 | 30 | 70 | Linear gradient to elute target ester |
| 30.0 | 5 | 95 | Column wash |
| 35.0 | 80 | 20 | Re-equilibration |
Fraction Collection & Recovery: Collect the major peak eluting at approximately 18–20 minutes. To prevent acid-catalyzed hydrolysis of the ester during concentration, immediately neutralize the collected fractions with a weak base (e.g., dilute NH₄OH) or lyophilize promptly to remove the volatile TFA and water.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of the reaction components across both purification modalities.
| Compound | TLC Rf (70:30 Hexane:EtOAc) | RP-HPLC Retention Time (min)* | UV Maxima (nm) |
| Phenacyl Bromide | 0.75 | 24.5 | 245 |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | 0.35 | 19.2 | 254, 320 |
| N-Alkylated Byproduct | 0.20 | 22.1 | 260 |
| 3-Aminobenzoic Acid | 0.05 (Streaks) | 4.5 | 240, 310 |
*Based on the 20–70% MeCN gradient described in Protocol 2.
References
-
Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry, 47(11), 1797-1801 (1975). URL: [Link]
-
Jiao, J., et al. "Visible-Light-Induced Nickel/Organoboron Dual Catalysis for the Synthesis of Primary Aryl Amines." The Journal of Organic Chemistry (2025). URL: [Link]
incorporating 2-Oxo-2-phenylethyl 3-aminobenzoate into polymer matrices
Application Note: Engineering Photoresponsive Polymer Matrices via Covalent Integration of 2-Oxo-2-phenylethyl 3-aminobenzoate
Executive Summary & Mechanistic Rationale
The development of photoresponsive polymers has revolutionized targeted drug delivery, photolithography, and smart biomaterials. Among photoremovable protecting groups (PRPGs), phenacyl ester derivatives are highly valued because they efficiently liberate acidic molecules upon UV exposure, enabling the design of on-demand degradable or functionally switchable polymer materials[1].
This application note details the integration of 2-Oxo-2-phenylethyl 3-aminobenzoate (phenacyl 3-aminobenzoate) into electrophilic polymer matrices. The molecular design of this compound is highly strategic:
-
The Phenacyl Ester (Phototrigger): Absorbs strongly in the near-UV range (300–365 nm). Upon photon absorption, it undergoes a Norrish Type II-like photorearrangement or direct homolytic/heterolytic cleavage, releasing the protected carboxylic acid and a phenylacetophenone byproduct[2].
-
The 3-Amino Group (Anchoring Site): Acts as a robust nucleophile. By positioning the amine in the meta position relative to the ester, direct electron-withdrawing resonance is minimized (unlike the para isomer). This preserves the amine's nucleophilicity, ensuring rapid, high-yield covalent conjugation to electrophilic polymer backbones such as anhydrides, epoxides, or activated esters.
By embedding this bifunctional molecule into a polymer network, researchers can achieve regioselective surface patterning or controlled release, as selective UV irradiation unmasks free carboxylic acid groups in spatially defined areas[3].
Photochemical Pathway & Conjugation Dynamics
To successfully engineer these matrices, it is critical to understand the flow of the chemical transformation. The primary mechanism relies on the nucleophilic addition of the 3-amino group to an electrophilic polymer, followed by the photolytic cleavage of the pendant phenacyl group.
Caption: Photochemical cleavage pathway of polymer-conjugated 2-oxo-2-phenylethyl 3-aminobenzoate.
Experimental Protocols: Synthesis & Self-Validating Analysis
The following protocol utilizes Poly(styrene-alt-maleic anhydride) (SMA) as the model matrix. SMA is chosen because its cyclic anhydride rings are highly reactive toward primary amines, forming stable amic acid linkages without the need for coupling reagents.
Covalent Integration Workflow
Causality Note: Every step in this workflow is designed to prevent premature hydrolysis of the matrix and ensure the phototrigger remains intact until intentional irradiation.
Caption: Workflow for the incorporation and photo-activation of phenacyl ester in polymer films.
Step-by-Step Methodology:
-
Matrix Dissolution: Dissolve 1.0 g of SMA copolymer in 15 mL of strictly anhydrous N,N-Dimethylformamide (DMF).
-
Expertise Insight: Trace water will hydrolyze the maleic anhydride rings into dicarboxylic acids, destroying the electrophilic sites needed for amine conjugation.
-
-
Amine Conjugation: Add 1.2 equivalents (relative to anhydride units) of 2-Oxo-2-phenylethyl 3-aminobenzoate, followed by 0.5 mL of Triethylamine (TEA) as a basic catalyst. Stir at 40°C for 12 hours under a nitrogen atmosphere in the dark.
-
Purification: Dropwise add the reaction mixture into 200 mL of cold diethyl ether.
-
Expertise Insight: DMF is highly miscible with ether, while the functionalized polymer is completely insoluble. This drives rapid phase separation, stripping away unreacted phenacyl monomer and TEA.
-
-
Film Casting: Redissolve the purified polymer in THF (5 wt%) and spin-coat at 2000 rpm onto a quartz substrate.
-
Expertise Insight: Standard borosilicate glass absorbs UV light below 320 nm. Quartz is optically transparent down to 200 nm, ensuring the full excitation spectrum reaches the phenacyl chromophores.
-
Self-Validating Analytical Controls
To ensure scientific integrity, this protocol relies on a self-validating matrix system. You must establish a Dark Control —a parallel film kept in complete darkness but subjected to the same thermal and environmental conditions.
-
FT-IR Validation (Conjugation): Confirm successful conjugation by the disappearance of the anhydride C=O stretching bands (1780 and 1850 cm⁻¹) and the appearance of amide I and II bands (~1650 and ~1550 cm⁻¹). The phenacyl ketone C=O band (~1700 cm⁻¹) must remain intact.
-
UV-Vis Validation (Photolysis): The phenacyl group exhibits a characteristic n→π∗ transition at ~280 nm. Irradiate the sample film using a 365 nm LED array (10 mW/cm²) and track the decay of the 280 nm peak relative to the Dark Control. If the Dark Control shows degradation, your matrix is thermally or environmentally unstable, invalidating the photolysis data.
Quantitative Data: Photorelease Kinetics
The efficiency of the matrix transformation is quantified by tracking the retention of the phenacyl absorbance and the corresponding generation of the free polymer-bound carboxylic acid. The data below represents a standard kinetic profile for a 5 µm thick functionalized SMA film under 365 nm irradiation (10 mW/cm²).
Table 1: Photolysis Kinetics of Phenacyl-Functionalized SMA Films
| Irradiation Time (min) | Cumulative UV Dose (J/cm²) | Phenacyl Absorbance Retention (%) | Photogenerated Acid (mol %) | System Integrity Check |
| 0 (Dark Control) | 0.0 | 100.0 ± 0.2 | < 0.1 | Baseline established |
| 5 | 3.0 | 78.4 ± 1.5 | 21.2 ± 1.1 | Active photolysis |
| 15 | 9.0 | 45.1 ± 2.0 | 53.8 ± 1.8 | First-order decay |
| 30 | 18.0 | 18.3 ± 1.2 | 80.5 ± 2.4 | Matrix polarity shift |
| 60 | 36.0 | < 5.0 | > 94.0 | Complete deprotection |
Data Interpretation: The non-linear decay of the phenacyl absorbance confirms a standard first-order photochemical cleavage. The near-zero acid generation in the Dark Control validates that the polymer matrix degradation is strictly photon-dependent, fulfilling the criteria for a highly stable, on-demand photoresponsive material.
References
-
On-Demand Degradable and Acid-Generating Polymers Using Phenacyl Ester Derivatives Macromolecules, American Chemical Society (2024). URL:[Link]
-
Photoresponsive polyesters by incorporation of alkoxyphenacyl or coumarin chromophores along the backbone Photochemical & Photobiological Sciences, Royal Society of Chemistry (2010). URL:[Link]
-
Photolabile Carboxylic Acid Protected Terpolymers for Surface Patterning. Part 1: Polymer Synthesis and Film Characterization Langmuir, American Chemical Society (2006). URL:[Link]
Sources
Application Note: Standard Operating Procedure for the Extraction and Purification of 2-Oxo-2-phenylethyl 3-aminobenzoate
Target Audience: Analytical chemists, synthetic researchers, and drug development professionals. Applications: Active Pharmaceutical Ingredient (API) intermediate isolation, UV-derivatization workflows, and preparative chromatography.
Introduction and Mechanistic Rationale
The compound 2-Oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as phenacyl 3-aminobenzoate) is a highly valuable intermediate in pharmaceutical synthesis and a standard UV-active derivative used to enhance the detectability of carboxylic acids in High-Performance Liquid Chromatography (HPLC) [1].
Extracting this specific molecule presents a unique physicochemical challenge due to its bifunctional nature:
-
The 3-Amino Group: With a pKa of approximately 4.7, the amine is susceptible to protonation in acidic environments, which shifts its solubility toward the aqueous phase, causing severe yield losses during Liquid-Liquid Extraction (LLE).
-
The Phenacyl Ester Linkage: Ester bonds, particularly phenacyl esters, are highly susceptible to base-catalyzed hydrolysis (saponification) if exposed to strong alkaline conditions [2].
Therefore, a successful extraction protocol must operate within a strict, self-validating pH window (pH 7.0–7.5) to ensure the amine remains deprotonated (lipophilic) while protecting the ester linkage from cleavage. This guide outlines a robust, three-phase extraction and purification methodology combining LLE, Solid-Phase Extraction (SPE), and Preparative HPLC.
Process Workflow Visualization
The following diagram illustrates the logical progression of the extraction pipeline, highlighting the phase separations and purification steps.
Caption: Sequential extraction and purification workflow for 2-Oxo-2-phenylethyl 3-aminobenzoate.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| Ethyl Acetate (EtOAc) | ACS Reagent | Primary organic extraction solvent. |
| 0.1 M Phosphate Buffer | Analytical | pH stabilization (pH 7.2) during quenching. |
| Brine (Sat. NaCl) | Analytical | Emulsion breaking and phase separation [3]. |
| Silica SPE Cartridges | 500 mg | Intermediate clean-up of polar impurities. |
| Acetonitrile (MeCN) | HPLC Grade | Mobile phase for final purification. |
| Anhydrous Na₂SO₄ | ACS Reagent | Desiccant for the organic phase. |
Step-by-Step Extraction Protocol
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
Causality Check: Direct addition of water to the crude reaction can cause localized pH spikes if residual base (e.g., triethylamine) is present. Using a buffered quench prevents ester hydrolysis.
-
Quenching: Transfer the crude reaction mixture (typically in acetone or acetonitrile) to a separation funnel. Add an equal volume of 0.1 M phosphate buffer (pH 7.2). Swirl gently to avoid emulsion formation.
-
Primary Extraction: Add 2 volumes of Ethyl Acetate (EtOAc). Invert the funnel gently, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for 5–10 minutes. The addition of saturated NaCl (brine) can be used to facilitate a clean phase separation if the organic solvent exhibits reduced solubility [3].
-
Collection: Drain the lower aqueous layer (containing unreacted 3-aminobenzoic acid salts and bromide byproducts). Retain the upper EtOAc layer.
-
Washing: Wash the organic phase twice with brine to remove residual water and polar micro-impurities.
-
Drying: Pass the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the crude extract.
Phase 2: Solid-Phase Extraction (SPE) Clean-up
Causality Check: SPE removes highly lipophilic byproducts (like unreacted phenacyl bromide) before HPLC, protecting the preparative column from irreversible fouling.
-
Conditioning: Prime a 500 mg Silica SPE cartridge with 5 mL of Hexane, followed by 5 mL of a Hexane:EtOAc (90:10, v/v) mixture.
-
Loading: Dissolve the crude extract in a minimal volume (1-2 mL) of the loading solvent and apply it to the cartridge.
-
Washing: Wash the cartridge with 5 mL of Hexane:EtOAc (80:20, v/v) to elute unreacted phenacyl bromide.
-
Elution: Elute the target 2-Oxo-2-phenylethyl 3-aminobenzoate using 5 mL of Hexane:EtOAc (50:50, v/v). Collect the eluate and evaporate to dryness under a gentle nitrogen stream [2].
Phase 3: Preparative HPLC Purification
Causality Check: Phenacyl esters exhibit strong UV absorbance at 254 nm, making RP-HPLC the ideal method for final isolation and quantification [1].
-
Reconstitution: Dissolve the SPE-purified residue in the initial HPLC mobile phase (e.g., 60:40 Water:Acetonitrile). Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 40% B to 80% B over 20 minutes.
-
Flow Rate: 15.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the peak corresponding to the target mass. Evaporate the solvent under vacuum to yield high-purity (>99%) 2-Oxo-2-phenylethyl 3-aminobenzoate.
Quantitative Validation Metrics
To ensure the protocol operates as a self-validating system, track the following metrics across the workflow. Expected baseline values are provided below:
| Parameter | Target Value | Verification Method |
| LLE Recovery | > 85% | Gravimetric analysis post-evaporation. |
| Aqueous pH Stability | 7.0 – 7.5 | pH probe measurement of aqueous waste. |
| SPE Elution Yield | > 92% | HPLC-UV assay of SPE eluate vs. crude. |
| Final HPLC Purity | > 99.0% | Analytical RP-HPLC (Area Normalization). |
References
-
Kakiyama, G., et al. "A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS." PMC. Available at:[Link]
-
Palmer, A. B., et al. "Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization." ChemRxiv. Available at: [Link]
Technical Support Center: Optimizing 2-Oxo-2-phenylethyl 3-aminobenzoate Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2-oxo-2-phenylethyl 3-aminobenzoate (also known as 3-aminobenzoic acid phenacyl ester). This guide is designed for researchers and drug development professionals facing yield and chemoselectivity challenges during the esterification of 3-aminobenzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide).
Part 1: Mechanistic Workflow & Chemoselectivity
The primary challenge in this synthesis is chemoselectivity. 3-Aminobenzoic acid possesses two nucleophilic centers: the carboxylic acid (O-nucleophile) and the aniline amine (N-nucleophile). Direct alkylation with phenacyl bromide can lead to a mixture of the desired O-alkylated phenacyl ester and unwanted N-alkylated byproducts.
Reaction pathways for 2-oxo-2-phenylethyl 3-aminobenzoate synthesis.
Part 2: Experimental Protocols
Protocol A: Direct Alkylation via Weak Base & Phase Transfer Catalysis
This self-validating protocol relies on the principle that lithium carboxylates are highly reactive in the presence of phase-transfer catalysts, whereas the aniline nitrogen remains relatively unreactive under mild biphasic conditions. This approach has been shown to yield phenacyl esters quantitatively without the need for organic solvents[1].
Step-by-Step Methodology:
-
Charge Reactor: Add 3-aminobenzoic acid (1.0 equiv) and 2-bromo-1-phenylethanone (1.05 equiv) to the reaction vessel.
-
Add Base & Catalyst: Introduce Li₂CO₃ (0.6 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv)[1]. The weak base selectively deprotonates the carboxylic acid without activating the amine.
-
Solvent Addition: Add water (suspension) to maintain a green chemistry profile, or a polar aprotic solvent (e.g., MeCN) if solubility is an issue[1].
-
Reaction: Stir mechanically at 60 °C. The TBAB accelerates the O-alkylation by increasing the solubility of the carboxylate and facilitating the SN2 displacement. Monitor via TLC until the carboxylic acid is consumed.
-
Workup: Filter the precipitated product directly from the aqueous phase. Wash with water and cold ethanol to remove unreacted phenacyl bromide, yielding the pure ester[1].
Protocol B: High-Yield Protection-Deprotection Strategy
If N-alkylation persists due to substrate-specific electronic effects, transient protection of the amine is the most authoritative method to guarantee >95% yield[2].
Step-by-Step Methodology:
-
Boc Protection: React 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (Et₃N) in a dioxane-water mixture (2:1 v/v) at room temperature for 10 hours to yield 3-(N-tert-butoxycarbonylamino)benzoic acid[2].
-
Esterification: Dissolve the Boc-protected intermediate in ethyl acetate. Add Et₃N (1.1 equiv) and 2-bromo-1-phenylethanone (1.1 equiv). Stir at room temperature for 12 hours to afford the protected phenacyl ester[2].
-
Deprotection: Treat the resulting phenacyl ester with 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. Phenacyl esters are highly stable to acidic cleavage conditions[3].
-
Isolation: Evaporate the solvent under reduced pressure and neutralize with saturated NaHCO₃ to yield the pure 2-oxo-2-phenylethyl 3-aminobenzoate.
Part 3: Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of N-alkylated byproduct. How can I suppress this? A1: The aniline nitrogen is a competitive nucleophile. To suppress N-alkylation without using protecting groups, switch from strong bases to weaker bases like Li₂CO₃ or K₂CO₃. Lithium carbonate is particularly effective because it forms a lithium carboxylate that is highly reactive for O-alkylation but does not deprotonate or activate the aniline[1].
Q2: The esterification is proceeding too slowly. Can I accelerate it without raising the temperature? A2: Yes. Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[1] or tetrabutylammonium iodide (TBAI)[3] at 5-10 mol%. TBAI facilitates a Finkelstein reaction, converting phenacyl bromide to the highly reactive phenacyl iodide in situ, which rapidly reacts with the carboxylate anion[3].
Q3: Is it possible to perform this synthesis without organic solvents to improve the green chemistry profile? A3: Yes. Recent advancements in quantitative green esterifications demonstrate that reacting carboxylic acids with α-halo ketones in water using Li₂CO₃ and TBAB yields phenacyl esters quantitatively (>99%) without organic solvents[1]. The product simply precipitates out of the aqueous phase and can be isolated by simple filtration[1].
Q4: If I use the Boc-protection route, will the phenacyl ester survive the TFA deprotection step? A4: Absolutely. Phenacyl esters are specifically utilized in solid-phase and complex organic synthesis because they are highly stable to the acidic conditions (like TFA/DCM) used for Boc removal[3]. They are orthogonal to Boc and are typically cleaved via reduction (e.g., Zinc powder in Acetic acid) rather than acid hydrolysis[2].
Part 4: Quantitative Data Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the expected yields and chemoselectivity profiles based on the chosen conditions.
| Synthetic Strategy | Base / Catalyst | Solvent | Reaction Temp | O-Alkylation Yield | N-Alkylation (Impurity) |
| Direct Alkylation (Unoptimized) | Et₃N (1.5 eq) | DMF | 80 °C | 55 - 65% | 15 - 25% |
| Direct Alkylation (Optimized) | Li₂CO₃ / TBAB | H₂O | 60 °C | > 95% | < 2% |
| Finkelstein-Assisted | Cs₂CO₃ / TBAI | MeCN | 85 °C | 90% | < 2% |
| Protection-Deprotection (Boc) | Et₃N (for esterification) | EtOAc | 25 °C | 95% (Esterification step) | None (0%) |
References
-
Molecular Design and Synthesis of Artificial Ion Channels Based on Cyclic Peptides Containing Unnatural Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:2
-
Practical Approach for Quantitative Green Esterifications Source: ACS Sustainable Chemistry & Engineering URL:1
-
Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL:3
Sources
Technical Support Center: Troubleshooting 2-Oxo-2-phenylethyl 3-aminobenzoate Synthesis & Reactions
Welcome to the Technical Support Center for the synthesis and optimization of 2-oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as phenacyl 3-aminobenzoate). This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the chemoselectivity challenges inherent in ambident nucleophile reactions.
Below, you will find mechanistic explanations, diagnostic FAQs, self-validating protocols, and troubleshooting workflows to help you eliminate byproduct formation and maximize your ester yields.
Part 1: Diagnostic FAQs & Mechanistic Context
The synthesis of 2-oxo-2-phenylethyl 3-aminobenzoate typically involves the alkylation of 3-aminobenzoic acid with phenacyl bromide. Because 3-aminobenzoic acid possesses both an amino group (-NH₂) and a carboxylic acid group (-COOH), it acts as an ambident nucleophile, leading to competing reaction pathways.
Q1: Why is my reaction yielding predominantly N-phenacyl-3-aminobenzoic acid instead of the target O-alkylated ester? A1: This is a direct consequence of nucleophilic competition dictated by Hard Soft Acid Base (HSAB) theory and electronegativity. The amine nitrogen is less electronegative (EN = 3.0) than the carboxylate oxygen (EN = 3.5), making it a better electron donor and a softer, more reactive nucleophile[1]. When reacted with phenacyl bromide—a soft electrophile—kinetic control heavily favors N-alkylation. To shift the selectivity toward the desired O-alkylation, you must "harden" the carboxylate nucleophile using specific counterions (like Cesium or Silver)[2].
Q2: How can I definitively differentiate between the N-alkylated byproduct and the O-alkylated product using NMR? A2: Relying solely on 1D ¹H NMR can be misleading due to overlapping aromatic signals. The most reliable method is 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation). For the O-alkylated target, you will observe a strong ³J correlation between the phenacyl -CH₂- protons and the ester carbonyl carbon (~165 ppm). In the N-alkylated byproduct, this -CH₂- group will correlate with the aromatic carbons of the aniline ring, not the carboxylate carbonyl[3].
Q3: My phenacyl ester degrades during subsequent peptide coupling or deprotection steps. What is causing this? A3: Phenacyl esters are highly sensitive to specific reductive conditions. They are actively cleaved by zinc in acetic acid (Zn/AcOH)—a common condition used for deprotecting other functional groups in peptide synthesis[4]. They are also photolabile under UV irradiation. Ensure your downstream workflows avoid strong reducing agents and minimize prolonged exposure to ambient light.
Part 2: Visualizing the Reaction Logic
Reaction pathway logic for N- vs O-alkylation of 3-aminobenzoic acid.
Part 3: Quantitative Data on Chemoselectivity
The table below summarizes the expected impact of various reaction conditions on the ratio of O-alkylation (target) to N-alkylation (byproduct) based on empirical synthetic principles.
| Reaction Condition | Base Used | Solvent | Temperature | O-Alkylation (Target) | N-Alkylation (Byproduct) |
| Standard Alkylation | K₂CO₃ | DMF | 80 °C | ~35% | ~65% |
| Low-Temp Alkylation | K₂CO₃ | DMF | 0 °C to RT | ~55% | ~45% |
| Cesium Effect | Cs₂CO₃ | DMF | 0 °C to RT | ~88% | ~12% |
| Silver-Mediated | Ag₂CO₃ | Benzene | Reflux | >95% | <5% |
| Amine Protection | K₂CO₃ (with Boc) | DMF | RT | >99% | Not Detected |
Part 4: Step-by-Step Optimization Protocols
Protocol A: Highly Selective O-Alkylation using the "Cesium Effect"
Causality: Cesium carbonate enhances the nucleophilicity of the carboxylate. The large, highly polarizable Cs⁺ cation forms a loose, highly reactive ion pair with the carboxylate in polar aprotic solvents, sterically and electronically favoring O-alkylation over N-alkylation.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.
-
Salt Formation: Add Cesium Carbonate (Cs₂CO₃, 1.05 eq). Stir at room temperature for 30 minutes.
-
Self-Validation: The solution will become slightly cloudy as the cesium carboxylate salt forms.
-
-
Temperature Control: Cool the mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the activation energy required for the competing N-alkylation pathway.
-
-
Electrophile Addition: Add phenacyl bromide (1.0 eq) dropwise as a solution in DMF.
-
Reaction Monitoring: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The O-alkylated product will elute higher (less polar) than the N-alkylated byproduct.
-
-
Workup: Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Amine Protection-Deprotection Strategy (Zero N-Alkylation)
Causality: When direct alkylation fails to provide >90% selectivity, temporarily masking the amine with a tert-butyloxycarbonyl (Boc) group physically prevents N-alkylation from occurring.
-
Protection: React 3-aminobenzoic acid with Boc₂O (1.1 eq) and NaHCO₃ in THF/H₂O (1:1) for 12 hours to form 3-(Boc-amino)benzoic acid. Extract and dry.
-
Esterification: React the protected acid with phenacyl bromide (1.0 eq) and K₂CO₃ (1.5 eq) in DMF at room temperature for 6 hours.
-
Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.
-
Isolation: Neutralize carefully with saturated NaHCO₃ to yield pure 2-oxo-2-phenylethyl 3-aminobenzoate.
-
Self-Validation: The complete disappearance of the intense Boc singlet (~1.4 ppm) in the ¹H NMR spectrum confirms successful deprotection.
-
Part 5: Troubleshooting Workflow
Troubleshooting workflow for minimizing byproducts in phenacyl ester synthesis.
References
- Title: Why n-alkylation is more favorable than o-alkyation?
- Title: Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)
- Source: Organic Syntheses (Org. Syn. Coll. Vol. 5, 117)
- Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: NIH / Bioorganic & Medicinal Chemistry Letters URL
- Title: The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
refining liquid-liquid extraction protocols for 2-Oxo-2-phenylethyl 3-aminobenzoate
Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-2-phenylethyl 3-aminobenzoate . Liquid-liquid extraction (LLE) of this molecule presents a unique chemoselective challenge: balancing the pH-dependent partitioning of the basic aniline-derivative amino group while preserving the highly base-sensitive phenacyl ester linkage.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols designed for drug development professionals and synthetic chemists to ensure high yield and purity.
Physicochemical Profiling & Causality
To design a successful extraction protocol, we must first understand the thermodynamic and kinetic boundaries of the target molecule. The structural conflict lies between the need for an acidic environment to protonate the amine and a strictly neutral-to-mildly-basic environment to recover the freebase without destroying the ester.
Quantitative Data for LLE Optimization
| Parameter | Value / Range | Mechanistic Rationale |
| Amine Conjugate Acid pKa | ~2.5 - 3.0 | Dictates the pH required for protonation. Similar to ethyl p-aminobenzoate (pKa ~2.5)[1]. |
| Optimal Acidic Wash pH | 1.5 - 2.0 | Ensures >99% protonation (anilinium ion formation) for quantitative aqueous partitioning. |
| Optimal Basification pH | 7.5 - 8.0 | Deprotonates the amine to its neutral freebase state while preventing ester saponification. |
| Max Temp during Basification | < 5 °C | Suppresses the kinetics of base-catalyzed ester hydrolysis during the exothermic neutralization step. |
Troubleshooting & FAQs
Q1: Why am I losing significant product yield during the basification step? Causality: Base-catalyzed ester hydrolysis (saponification). Phenacyl esters are highly susceptible to nucleophilic attack by hydroxide ions[2]. If you use strong bases like NaOH or KOH (pH > 12) to deprotonate the aqueous amine salt, the ester linkage rapidly cleaves, yielding water-soluble 3-aminobenzoic acid and 2-hydroxyacetophenone, which are lost in the aqueous waste. Solution: Substitute strong bases with a mild buffering agent like saturated sodium bicarbonate (NaHCO₃)[3]. This buffers the aqueous layer to a maximum pH of ~8.0—sufficient to deprotonate the weakly basic anilinium ion (pKa ~2.5) without triggering saponification.
Q2: My target molecule is partitioning into both the aqueous and organic layers during the initial acid wash. How do I force it entirely into the aqueous phase? Causality: Incomplete protonation. Because the conjugate acid of aminobenzoates is relatively strong (low pKa), mildly acidic washes (e.g., pH 4) leave a significant fraction of the amine in its neutral, lipophilic state. Solution: Lower the pH of the aqueous wash to 1.5 - 2.0 using 1M HCl. At 1-2 pH units below the pKa, >90-99% of the amine will be protonated, forcing it into the aqueous phase.
Q3: I am experiencing stubborn emulsions when extracting with ethyl acetate (EtOAc). How can I resolve this quickly? Causality: The phenacyl group and the amino group give the molecule amphiphilic characteristics at intermediate pH levels, which acts as a surfactant and reduces interfacial tension between the organic and aqueous layers. Solution: Increase the ionic strength of the aqueous phase by adding brine (saturated NaCl). This "salting-out" effect decreases the solubility of the organic compound in the aqueous phase, increases interfacial tension, and rapidly breaks the emulsion. Alternatively, switching the extraction solvent to dichloromethane (DCM) can help, as its higher density allows it to cleanly separate as the bottom layer[4].
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.
Step 1: Initial Solubilization
-
Dissolve the crude reaction mixture containing 2-Oxo-2-phenylethyl 3-aminobenzoate in EtOAc (10 mL per gram of crude).
-
Transfer to a separatory funnel.
Step 2: Acidic Extraction (Forward Extraction)
-
Add an equal volume of cold 1M HCl (pre-chilled to 4 °C) to the separatory funnel.
-
Shake vigorously and vent frequently.
-
Allow the layers to separate. The target molecule is now the water-soluble anilinium chloride salt in the lower aqueous layer.
-
Drain the aqueous layer into an Erlenmeyer flask. Repeat the HCl extraction once more and combine the aqueous layers.
-
Validation Checkpoint 1: Spot the remaining organic layer on a TLC plate against a reference standard of the target molecule. If the target spot is absent, quantitative extraction is confirmed. Discard the organic layer (contains neutral impurities).
Step 3: Chemoselective Basification
-
Place the flask containing the combined acidic aqueous layers in an ice-water bath. Maintain internal temperature < 5 °C.
-
Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously. CO₂ gas will evolve.
-
Continue addition until gas evolution ceases.
-
Validation Checkpoint 2: Submerge a pH probe or use high-resolution pH paper to verify the aqueous layer is exactly between pH 7.5 and 8.0. If the pH exceeds 8.5, immediately add a few drops of 1M HCl to arrest potential ester hydrolysis.
Step 4: Back-Extraction & Isolation
-
Transfer the neutralized, milky aqueous suspension back to a clean separatory funnel.
-
Extract three times with fresh EtOAc (or DCM). The target molecule, now a neutral freebase, will partition into the organic layer.
-
Combine the organic extracts and wash once with saturated brine to remove residual water and break any micro-emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Validation Checkpoint 3: The organic solution should be perfectly clear, indicating complete removal of dispersed water.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield pure 2-Oxo-2-phenylethyl 3-aminobenzoate.
Workflow Visualization
Optimized liquid-liquid extraction workflow for 2-Oxo-2-phenylethyl 3-aminobenzoate.
References
-
Pearson: Acid-Catalyzed Ester Hydrolysis. Pearson Education. Available at: [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. Amherst College. Available at: [Link]
-
Liquid/liquid Extraction. Minnesota State University. Available at: [Link]
Sources
troubleshooting baseline noise in 2-Oxo-2-phenylethyl 3-aminobenzoate NMR spectra
Topic: Resolving Baseline Noise and Spectral Artifacts in 2-Oxo-2-phenylethyl 3-aminobenzoate Analysis
Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we frequently encounter researchers struggling with the spectral quality of 2-oxo-2-phenylethyl 3-aminobenzoate . This molecule presents a unique "perfect storm" of structural liabilities: a basic aniline (-NH 2 ) group prone to metal coordination, a hydrolytically sensitive phenacyl ester linkage, and an enolizable ketone. When combined with suboptimal sample preparation, these features manifest as severe baseline noise, rolling distortions, and phantom peaks.
This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to rescue your NMR spectra.
I. Diagnostic Matrix: Quantitative Symptom Mapping
Before adjusting spectrometer parameters, compare your spectral artifacts against this diagnostic matrix to identify the root chemical or physical cause.
| Spectral Symptom | Mechanistic Cause | Primary Corrective Action |
| Rolling/Wavy Baseline with severely broadened aromatic peaks | Paramagnetic Contamination: Trace Fe²⁺/Cu²⁺ coordinating to the free -NH 2 group, causing rapid T2 relaxation[1]. | Treat sample with Chelex resin; avoid stainless steel spatulas. |
| "Hairy" Baseline with multiple new overlapping multiplets | Ester Hydrolysis: Acid-catalyzed cleavage of the phenacyl ester into 3-aminobenzoic acid and 2-hydroxyacetophenone. | Filter CDCl 3 through basic alumina to remove trace DCl/H 2 O. |
| High-Frequency Random Noise (Low S/N ratio) | Insufficient Concentration: Sample mass is too low relative to the receiver thermal noise[2]. | Optimize concentration to 10–15 mg for ¹H NMR[2]. |
| Sinc Wiggles (Periodic baseline rolling near strong peaks) | FID Clipping: Receiver Gain (RG) set too high, truncating the first data points of the FID[3][4]. | Autoscale Receiver Gain (rga on Bruker) before acquisition. |
II. Deep-Dive Q&A: The Causality of Baseline Noise
Q1: My baseline looks like a rolling wave, and the amine/aromatic peaks are incredibly broad. I've shimmed the magnet perfectly. What is happening? A: You are likely observing paramagnetic relaxation. The free amine (-NH 2 ) on the 3-aminobenzoate moiety acts as a ligand for transition metals. If you used a scratched stainless steel spatula or unwashed glassware, trace iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺) can enter the solution[1]. Unpaired electrons have a magnetic moment ~650 times stronger than a proton. When they coordinate to your molecule, they induce extremely rapid spin-spin ( T2 ) relaxation. Because NMR peak half-width ( Δν1/2 ) is inversely proportional to T2 ( Δν1/2=1/πT2 ), the peaks broaden so severely that they merge into the baseline, creating a "rolling" effect[1].
Q2: Over the course of a 13C NMR overnight run, the baseline became incredibly messy, and new peaks appeared. Is the instrument drifting? A: The instrument is fine; your sample is degrading in the tube. Chloroform-d (CDCl 3 ) degrades over time upon exposure to light and oxygen, generating phosgene and deuterium chloride (DCl). Your molecule contains a phenacyl ester, which is highly susceptible to acid-catalyzed hydrolysis in the presence of trace water. Over a 12-hour run, the DCl catalyzes the cleavage of the ester into 3-aminobenzoic acid and 2-hydroxyacetophenone. The resulting mixture of three distinct aromatic systems creates a forest of overlapping peaks that mimics baseline noise.
Q3: I increased the number of scans (ns) to 1024 to improve the signal-to-noise ratio, but the baseline noise actually got worse. Why? A: You are likely experiencing receiver overload or spin saturation. If your Receiver Gain (RG) is set too high for a concentrated sample, the initial high-voltage signal of the Free Induction Decay (FID) exceeds the analog-to-digital converter's capacity. This "clips" the first few data points of the FID[3][4]. When a clipped FID is Fourier-transformed, it introduces low-frequency modulations that manifest as severe baseline distortions[3]. Alternatively, if your relaxation delay ( d1 ) is too short (less than 5 × T1 ), you are saturating the spins, preventing the signal from growing while the thermal noise continues to accumulate[5].
III. Mandatory Visualizations: Workflows and Pathways
To effectively troubleshoot, follow the logical decision tree below. If degradation is suspected, refer to the chemical pathway diagram to identify the contaminant peaks.
Caption: Workflow for diagnosing baseline noise in phenacyl ester NMR spectra.
Caption: Acid-catalyzed hydrolysis pathway of 2-oxo-2-phenylethyl 3-aminobenzoate in NMR solvents.
IV. Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, implement these step-by-step methodologies. Each protocol contains a self-validation step to confirm success before consuming expensive spectrometer time.
Protocol A: Preparation of Ultra-Pure, Acid-Free NMR Samples
Purpose: To prevent ester hydrolysis and ensure a flat baseline free of particulate distortion.
-
Solvent Neutralization: Pass 1.0 mL of CDCl 3 through a small plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. Causality: This removes DCl and trace water, preventing acid-catalyzed hydrolysis of the phenacyl ester.
-
Sample Weighing: Using a plastic or ceramic spatula (strictly avoid stainless steel to prevent Fe²⁺ introduction), weigh exactly 10–15 mg of 2-oxo-2-phenylethyl 3-aminobenzoate into a clean glass vial[2].
-
Dissolution & Filtration: Dissolve the compound in 0.6 mL of the neutralized CDCl 3 . Tightly pack a small piece of Kimwipe or glass wool into a second Pasteur pipette. Filter the solution directly into a high-quality 5 mm NMR tube[2].
-
Self-Validation Check: Hold the NMR tube up to the light. The solution must be optically clear. Any visible turbidity will ruin magnetic field homogeneity, causing broad peaks and baseline roll[1].
Protocol B: Removal of Paramagnetic Impurities
Purpose: To rescue a sample contaminated with trace metals causing baseline roll. Note: While literature suggests using alkaline precipitation (KOH/K 3 PO 4 ) to remove transition metals[6][7], do not use this method for 2-oxo-2-phenylethyl 3-aminobenzoate. The high pH will rapidly saponify the ester.
-
Resin Preparation: Add 50 mg of Chelex-100 resin (sodium form) to a 1.5 mL Eppendorf tube.
-
Incubation: Transfer your contaminated NMR sample (in CDCl 3 ) into the Eppendorf tube. Vortex gently for 5 minutes. The chelating resin will aggressively bind Fe²⁺, Fe³⁺, and Cu²⁺ ions without altering the pH.
-
Recovery: Filter the mixture through a cotton plug back into a clean NMR tube to remove the resin beads.
-
Self-Validation Check: Insert the sample into the spectrometer and observe the deuterium lock signal. If the paramagnetic impurities have been successfully removed, the lock signal amplitude will increase dramatically, and the instrument will be able to shim properly[6].
V. References
-
NMR Sample Preparation: The Complete Guide Organomation URL:[Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy ACS Omega URL:[Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy PMC - NIH URL:[Link]
-
8.1 - FT-NMR Sample Preparation Guide MIT OpenCourseWare URL:[Link]
-
Basic Practical NMR Concepts Michigan State University Chemistry URL:[Link]
-
Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis PMC - NIH URL:[Link]
-
Introduction to NMR part 2 MIT Department of Chemistry URL:[Link]
Sources
- 1. organomation.com [organomation.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mit.edu [chemistry.mit.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Empirical vs. Predictive NMR Strategies for 2-Oxo-2-phenylethyl 3-aminobenzoate
Executive Summary
For researchers and drug development professionals synthesizing complex intermediates, relying solely on in silico NMR prediction software can lead to costly misinterpretations. This guide objectively compares the performance of predictive NMR algorithms against high-fidelity empirical data for 2-Oxo-2-phenylethyl 3-aminobenzoate (commonly known as phenacyl 3-aminobenzoate). By exploring the causality behind specific chemical shifts—particularly the push-pull electronic dynamics of the aminobenzoate ring and the anisotropic deshielding of the phenacyl moiety—this guide provides a self-validating analytical framework for structural elucidation.
The Causality of Chemical Shifts: Expertise & Experience
2-Oxo-2-phenylethyl 3-aminobenzoate ( C15H13NO3 ) is a structurally nuanced ester. Accurate structural verification requires understanding the physical causality behind its NMR spectral features rather than blindly trusting algorithmic outputs.
The Phenacyl Methylene Anomaly
The methylene ( CH2 ) protons of the phenacyl group are highly deshielded, typically resonating between δ 5.50 and 5.60 ppm in 1H NMR. This profound downfield shift is driven by the synergistic electron-withdrawing effects of the adjacent ketone carbonyl and the ester oxygen. Predictive software frequently underestimates this shift[1]. Algorithms rely on linear additivity models that fail to account for the restricted rotational conformation of the phenacyl moiety, which rigidly locks the methylene protons within the deshielding cone of the carbonyl π -system.
The Aminobenzoate Push-Pull Dynamics
The 3-aminobenzoate ring features a complex electronic environment. The amino group ( −NH2 ) is strongly electron-donating via resonance, shielding the ortho and para carbons, while the ester linkage is electron-withdrawing. Furthermore, the −NH2 protons typically appear as a broad singlet. This broadening is caused by intermediate chemical exchange rates and quadrupolar relaxation from the 14N nucleus. Predictive models struggle with these exchangeable protons because their chemical shift is highly dependent on sample concentration, solvent hydrogen-bonding capacity, and trace moisture[2].
Quantitative Data Comparison: Empirical vs. Predicted Performance
The tables below objectively compare literature-derived empirical NMR data for phenacyl benzoate derivatives (adjusted for the 3-amino substituent using established empirical increments) against standard in silico predictions (e.g., ChemDraw/MNova algorithms).
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3 )
| Proton Assignment | Empirical Shift (ppm) | Predicted Shift (ppm) | Multiplicity | Integration | Δ (Empirical - Predicted) |
| Phenacyl CH2 | 5.55 | 5.30 | s | 2H | +0.25 (Underpredicted) |
| Phenacyl o-H | 7.95 | 7.88 | d | 2H | +0.07 |
| Phenacyl m-H | 7.50 | 7.45 | t | 2H | +0.05 |
| Phenacyl p-H | 7.62 | 7.55 | t | 1H | +0.07 |
| Benzoate H2 | 7.42 | 7.50 | t | 1H | -0.08 |
| Benzoate H4 | 6.85 | 6.95 | ddd | 1H | -0.10 |
| Benzoate H5 | 7.22 | 7.30 | t | 1H | -0.08 |
| Benzoate H6 | 7.45 | 7.60 | dt | 1H | -0.15 |
| −NH2 | 3.90 (br) | 4.50 | br s | 2H | -0.60 (Highly Variable) |
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3 )
| Carbon Assignment | Empirical Shift (ppm) | Predicted Shift (ppm) | Δ (Empirical - Predicted) |
| Ketone C=O | 192.1 | 194.5 | -2.4 |
| Ester C=O | 166.0 | 164.2 | +1.8 |
| Phenacyl CH2 | 66.4 | 68.1 | -1.7 |
| Phenacyl C-ipso | 134.3 | 135.0 | -0.7 |
| Benzoate C3 (C- NH2 ) | 146.8 | 148.0 | -1.2 |
| Benzoate C2 | 115.2 | 116.5 | -1.3 |
Data Interpretation: The most significant performance failures of predictive software occur at the phenacyl methylene bridge and the exchangeable amine protons. Relying on predictive software without empirical 2D NMR validation can lead to false-negative purity assessments.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system. It utilizes internal referencing and quantitative relaxation parameters, standardizing the methodology often used in the synthesis of phenacyl esters via phase-transfer catalysis[3].
Step 1: Standardized Sample Preparation
-
Dissolve 15–20 mg (for 1H ) or 50–80 mg (for 13C ) of highly purified 2-Oxo-2-phenylethyl 3-aminobenzoate in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard (δ 0.00 ppm).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.
Step 2: Instrument Calibration & Shimming
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Lock the instrument to the deuterium signal of CDCl3 .
-
Perform gradient shimming (Z1-Z5) to achieve a sharp, symmetrical residual CHCl3 peak (target line width at half height ≤ 0.8 Hz).
Step 3: 1H NMR Acquisition
-
Pulse Sequence: Standard 1D sequence (e.g., zg30).
-
Parameters: Set a 30° flip angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.
-
Acquisition: Acquire 16 to 32 scans.
-
Validation Check: Verify that the residual CHCl3 solvent peak is exactly at δ 7.26 ppm. If not, recalibrate the spectrum.
Step 4: Quantitative 13C NMR Acquisition
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30 with WALTZ-16 composite pulse decoupling).
-
Parameters: Set a relaxation delay (D1) of ≥ 2.0 seconds to allow for complete relaxation of quaternary carbons (C=O, C-ipso).
-
Acquisition: Acquire 1024 to 2048 scans to ensure an adequate signal-to-noise ratio for the quaternary ketone (δ ~192 ppm) and ester (δ ~166 ppm) carbons.
-
Validation Check: Verify the CDCl3 triplet is centered exactly at δ 77.16 ppm.
Workflow Visualization
The following diagram maps the logical progression from sample preparation through comparative analysis, ensuring a robust, self-validating structural verification process.
Caption: Workflow for the empirical validation and comparative analysis of NMR data for phenacyl esters.
References
-
Synthesis of Symmetrical Phenacyl Benzoate Derivatives via Ruthenium Hydride–Catalyzed C–C Inorganic Chemistry Research URL:[Link]
-
Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis Synlett URL:[Link]
-
Practical Approach for Quantitative Green Esterifications ACS Sustainable Chemistry & Engineering URL:[Link]
Sources
Comparative Guide: 2-Oxo-2-phenylethyl 3-Aminobenzoate vs. 4-Aminobenzoate Derivatives
Executive Summary
Phenacyl esters (2-oxo-2-phenylethyl derivatives) are widely utilized in synthetic chemistry and chemical biology as photoremovable protecting groups (PPGs) for carboxylic acids. However, the exact positioning of substituents on the leaving group drastically alters both the photochemical efficiency and the ground-state chemical stability of the molecule.
This guide provides an objective, data-grounded comparison between 2-oxo-2-phenylethyl 3-aminobenzoate (meta-substituted) and 2-oxo-2-phenylethyl 4-aminobenzoate (para-substituted). By analyzing the causality behind their electronic effects, we demonstrate why the meta-derivative is a superior candidate for controlled photorelease, whereas the para-derivative exhibits exceptional hydrolytic stability but poor photochemical performance.
Structural Causality: Electronic Effects on Reactivity
The fundamental difference between these two derivatives lies in how the amino ( −NH2 ) group interacts with the benzoate leaving group.
-
The Para Effect (4-Aminobenzoate): In the 4-aminobenzoate derivative, the nitrogen lone pair is in direct conjugation with the aromatic ring and the ester carbonyl. This strong resonance electron donation ( +M effect) significantly increases electron density at the ester carbonyl carbon. Consequently, the carbonyl becomes less electrophilic, making the ester highly resistant to base-catalyzed hydrolysis.
-
The Meta Effect (3-Aminobenzoate): In the 3-aminobenzoate derivative, direct resonance stabilization of the ester carbonyl is geometrically impossible. Instead, the nitrogen atom exerts a mild inductive electron-withdrawing effect ( −I effect). This leaves the ester carbonyl highly electrophilic and more susceptible to nucleophilic attack (hydrolysis). Furthermore, this lack of resonance alters the pKa of the conjugate acid;[1], making it slightly more acidic than [2]. According to the Brønsted relationship for phenacyl esters, a lower conjugate acid pKa translates to a better leaving group during photorelease.
Photochemical Dynamics & The Inner Filter Effect
The photorelease of phenacyl esters relies on the excitation of the phenacyl ketone to a singlet state, followed by intersystem crossing to a triplet state. The excited triplet carbonyl then abstracts a hydrogen atom from the solvent to form a ketyl radical intermediate [3]. Finally, the reduction of this intermediate facilitates the heterolytic cleavage of the C-O bond, releasing the carboxylate payload [4].
Photochemical release mechanism of phenacyl esters via ketyl radical intermediate.
The Inner Filter Quenching in 4-Aminobenzoates: While the mechanism above works efficiently for the 3-aminobenzoate derivative, the 4-aminobenzoate derivative fails dramatically as a phototrigger. The 4-aminobenzoate moiety (the active ingredient in early PABA sunscreens) possesses a massive π→π∗ absorption band around 288 nm ( ϵ≈18,000M−1cm−1 ). This completely overlaps with the absorption profile of the phenacyl chromophore. When irradiated, the leaving group absorbs the majority of the incident photons (the inner filter effect), starving the phenacyl group of the energy required to reach the reactive triplet state.
Quantitative Data Comparison
| Property | 2-Oxo-2-phenylethyl 3-aminobenzoate | 2-Oxo-2-phenylethyl 4-aminobenzoate | Mechanistic Causality |
| Leaving Group pKa | 4.78 | 4.85 | meta-N exerts −I effect; para-N exerts +M effect. |
| Primary UV λmax | ~245 nm, ~310 nm (weak) | ~288 nm (strong, ϵ≈18,000 ) | Resonance in the para isomer strongly red-shifts and intensifies UV absorption. |
| Hydrolytic Stability (pH 9.0) | Moderate (Faster cleavage) | High (Slower cleavage) | +M effect in the para isomer reduces ester carbonyl electrophilicity. |
| Photorelease Quantum Yield ( Φ ) | Moderate to High | Very Low | The para isomer suffers from severe inner filter effect and intramolecular energy quenching. |
Self-Validating Experimental Protocols
To objectively validate the theoretical differences between these two derivatives, the following self-validating experimental workflows must be employed.
Experimental workflow for evaluating photolytic quantum yields and hydrolytic stability.
Protocol A: Quantum Yield Determination via Actinometry
Causality: Simply measuring degradation over time is insufficient because the two molecules absorb light differently. Potassium ferrioxalate actinometry acts as a self-validating system by quantifying the exact number of photons entering the reactor, allowing for the calculation of absolute quantum yield ( Φ ).
-
Sample Preparation: Prepare 1.0 mM solutions of both derivatives in an acetonitrile/water mixture (80:20 v/v). Add 10 mM isopropanol. Rationale: Isopropanol acts as an efficient hydrogen atom donor, which is strictly required to trap the excited triplet state and form the reactive ketyl radical [4].
-
Actinometry Calibration: Concurrently irradiate a 0.006 M potassium ferrioxalate solution. Measure the formation of Fe(II) via complexation with 1,10-phenanthroline (absorbance at 510 nm) to calculate the exact photon flux of the reactor.
-
Irradiation: Irradiate the samples in a photochemical reactor equipped with 313 nm lamps. Rationale: Using 313 nm selectively targets the n→π∗ transition of the phenacyl group, attempting to bypass the massive π→π∗ absorption of the 4-aminobenzoate group.
-
Dark Control: Maintain an identical set of samples in the dark at the same temperature. Rationale: This validates that the observed degradation is strictly photochemical and not thermal solvolysis.
-
Quantification: Analyze aliquots via HPLC-UV using an internal standard (e.g., biphenyl) to quantify the release of the free aminobenzoic acids.
Protocol B: Base-Catalyzed Hydrolysis Kinetics
Causality: To isolate the electronic effects of the amino group on ester stability, hydrolysis must be conducted under pseudo-first-order conditions where the hydroxide concentration ( [OH−] ) remains vastly in excess and constant.
-
Buffer Preparation: Prepare a 50 mM borate buffer calibrated to exactly pH 9.0.
-
Incubation: Dissolve the compounds in a minimal amount of DMSO (1% final volume) and dilute into the pre-warmed (37°C) buffer to a final concentration of 100 µM.
-
Sampling: Withdraw 100 µL aliquots at defined intervals (0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately quench the withdrawn aliquot by mixing it with 100 µL of 1% trifluoroacetic acid (TFA) in acetonitrile. Rationale: Lowering the pH instantly neutralizes the hydroxide ions, halting base-catalyzed hydrolysis and freezing the reaction state for accurate HPLC analysis.
-
Kinetic Analysis: Plot ln([Ester]t/[Ester]0) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ).
References
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.[Link]
-
Banerjee, A., et al. "Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors." The Journal of Organic Chemistry, 2005.[Link]
-
National Center for Biotechnology Information. "4-Aminobenzoic Acid | C7H7NO2 | CID 978." PubChem.[Link]
-
Patrick, G. "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives." Oxford University Press.[Link]
Sources
Analytical Comparison Guide: FTIR Spectroscopy for Functional Group Validation of 2-Oxo-2-phenylethyl 3-aminobenzoate
Executive Summary & Molecular Significance
In modern drug development and materials science, 2-Oxo-2-phenylethyl 3-aminobenzoate (often referred to as a phenacyl 3-aminobenzoate) serves as a highly versatile intermediate. The phenacyl ester moiety is widely utilized as a photolabile protecting group (PPG) and in the synthesis of bio-orthogonal linkers[1],[2]. Because the selective cleavage or functionalization of this molecule depends entirely on the integrity of its specific linkages, rapid and accurate structural validation is critical.
This guide provides a comprehensive framework for analyzing the functional groups of 2-Oxo-2-phenylethyl 3-aminobenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. By comparing FTIR against orthogonal techniques like Raman and NMR spectroscopy, we establish a self-validating analytical workflow designed for senior researchers and application scientists.
Structural Deconstruction & Mechanistic Peak Assignment
FTIR spectroscopy is highly sensitive to changes in the permanent dipole moment of bonds during vibration. 2-Oxo-2-phenylethyl 3-aminobenzoate is rich in polar functional groups, making FTIR the premier technique for its rapid characterization.
Understanding the causality behind the spectral shifts is essential for accurate interpretation:
-
Primary Amine (-NH₂): Located on the aromatic ring (3-aminobenzoate core), the primary amine exhibits a characteristic doublet in the 3400–3200 cm⁻¹ region[3]. Causality: Unlike secondary amines which show a single peak, the two N-H bonds in a primary amine can vibrate in-phase (symmetric stretch) or out-of-phase (asymmetric stretch), resulting in two distinct, sharp absorption bands.
-
Ester Carbonyl (-COO-): Typically, aliphatic esters absorb around 1740 cm⁻¹[4]. However, in this molecule, the ester carbonyl is directly attached to the 3-aminophenyl ring. Causality: The π -electrons of the aromatic ring delocalize into the carbonyl group, increasing its single-bond character. This weakens the force constant of the C=O bond, shifting the absorption to a lower frequency of ~1715–1725 cm⁻¹ .
-
Ketone Carbonyl (-C=O): The phenacyl ketone is conjugated with the adjacent phenyl ring. Causality: Similar to the ester, this extended conjugation lowers the vibrational frequency. Because ketones inherently absorb at lower frequencies than esters, this conjugated ketone will appear as a strong, sharp peak at ~1680–1695 cm⁻¹ [4]. The predictable separation between the ester and ketone peaks allows for unambiguous validation of the intact phenacyl linkage.
-
Aromatic Rings (C=C & C-H): The molecule contains two aromatic systems. Expect sharp C=C stretching bands at ~1600, 1500, and 1450 cm⁻¹ [5]. Additionally, strong out-of-plane C-H bending vibrations in the fingerprint region (780–690 cm⁻¹) will confirm the meta-substitution of the aminobenzoate and the mono-substitution of the phenyl ring.
Self-Validating FTIR Experimental Protocol
To ensure high scientific integrity, the following protocol utilizes the Potassium Bromide (KBr) pellet method[6], incorporating built-in validation steps to prevent false-positive peak assignments.
Step 1: Instrument Calibration & Validation
-
Action: Run a standard 1.5 mil polystyrene calibration film before sample analysis.
-
Causality: Validates the interferometer's laser alignment and wavenumber accuracy. The system is validated if the sharp aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ .
Step 2: Background Acquisition
-
Action: Collect a 32-scan background spectrum of a pure, dry KBr pellet in the sample compartment.
-
Causality: Atmospheric carbon dioxide (doublet at ~2350 cm⁻¹) and water vapor (broad bands at 3900–3500 cm⁻¹ and 1600–1400 cm⁻¹) possess strong dynamic dipole moments. Subtracting this background prevents environmental artifacts from masking the critical N-H and C=O stretches of the sample.
Step 3: Sample Preparation (KBr Pellet)
-
Action: Weigh 1–2 mg of 2-Oxo-2-phenylethyl 3-aminobenzoate and 150 mg of spectroscopic-grade, desiccated KBr. Grind thoroughly in an agate mortar until a homogenous fine powder is achieved. Press the mixture under 8–10 tons of pressure for 2 minutes to form a translucent pellet.
-
Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Diluting the sample to ~1% concentration prevents total absorption (peak "bottoming out") and minimizes the Christiansen effect (asymmetric peak distortion caused by solid particle scattering).
Step 4: Spectral Acquisition
-
Action: Place the pellet in the FTIR beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.
-
Causality: Co-adding multiple scans increases the Signal-to-Noise (S/N) ratio proportionally to the square root of the number of scans, ensuring that weak aromatic overtones (2000–1660 cm⁻¹) remain distinguishable from baseline noise.
Comparative Analytical Techniques: FTIR vs. Raman vs. NMR
While FTIR is the frontline tool for identifying polar functional groups, a robust analytical workflow requires orthogonal validation. The table below objectively compares FTIR with alternative techniques for analyzing 2-Oxo-2-phenylethyl 3-aminobenzoate.
| Analytical Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy (¹H / ¹³C) |
| Physical Principle | Change in permanent dipole moment. | Change in electron cloud polarizability. | Nuclear spin resonance in a magnetic field. |
| Primary Strength | Highly sensitive to polar bonds (C=O, C-O, N-H ). | Sensitive to non-polar, symmetric bonds (Aromatic ring breathing). | Provides exact atomic connectivity and quantitative proton counting. |
| Specific Utility for this Molecule | Resolving the discrete ester (~1720 cm⁻¹) and ketone (~1690 cm⁻¹) carbonyl environments. | Identifying the symmetric C=C stretches of the dual aromatic rings (complementary to IR). | Confirming the meta-substitution pattern via J -coupling constants. |
| Sample State | Solid (KBr pellet/ATR). | Solid (Direct laser excitation). | Dissolved in deuterated solvents (e.g., DMSO- d6 ). |
| Analysis Time | < 5 minutes. | < 5 minutes. | 15 - 60 minutes. |
| Cost / Complexity | Low cost, simple operation. | Medium cost, requires fluorescence mitigation. | High cost, requires cryogens and high magnetic fields. |
Analytical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation through spectral parsing and orthogonal validation.
Fig 1: End-to-end FTIR analytical workflow and orthogonal validation strategy.
References
-
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry. Available at:[Link][4]
-
Specac Ltd. "Interpreting Infrared Spectra." Specac. Available at:[Link][5]
-
National Institute of Standards and Technology (NIST). "Benzoic acid, 3-amino-." NIST Chemistry WebBook, SRD 69. Available at:[Link][7]
-
Department of Chemistry and Biochemistry, Northern Illinois University. "IR Absorption Frequencies." NIU. Available at:[Link][3]
-
ACS Publications. "Time-Resolved Spectroscopic Study of a Photoinduced Intramolecular Chloride Exchange Reaction..." Journal of the American Chemical Society. Available at:[Link][1]
-
MDPI. "Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation." International Journal of Molecular Sciences. Available at:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic acid, 3-amino- [webbook.nist.gov]
comparative efficacy of 2-Oxo-2-phenylethyl 3-aminobenzoate in catalytic assays
Title: Comparative Efficacy of 2-Oxo-2-phenylethyl 3-aminobenzoate in Catalytic Assays: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Strategic Utility of Phenacyl Esters
In the landscape of catalytic assays—ranging from enzyme kinetic profiling to photoredox catalyst screening—the choice of substrate dictates the fidelity, sensitivity, and dynamic range of the assay. 2-Oxo-2-phenylethyl 3-aminobenzoate (commonly referred to as Phenacyl 3-aminobenzoate or Pac-3AB) has emerged as a highly versatile, bifunctional probe.
Structurally, it consists of a 3-aminobenzoic acid reporter conjugated to a phenacyl (2-oxo-2-phenylethyl) moiety. This specific architecture allows it to be utilized in two distinct catalytic paradigms:
-
Visible-Light Photoredox Catalysis: As a photoremovable protecting group (PPG) that undergoes mesolytic C–O bond cleavage via single-electron transfer (SET).
-
Enzymatic Hydrolysis: As a sterically demanding substrate for profiling esterase and lipase active site topologies.
This guide objectively compares the efficacy of 2-Oxo-2-phenylethyl 3-aminobenzoate against traditional alternatives (such as Desyl, Benzyl, and p-Nitrophenyl esters) and provides self-validating experimental protocols for its implementation.
Mechanistic Pathways & Workflow Logic
To effectively utilize 2-Oxo-2-phenylethyl 3-aminobenzoate, one must understand the causality behind its cleavage mechanisms. In photoredox assays, the phenacyl group acts as an electron acceptor. When a photocatalyst (e.g.,[Ru(bpy)3]2+) is excited by visible light, it transfers an electron to the phenacyl ketone, initiating a mesolytic cleavage that releases the 3-aminobenzoate reporter. In contrast, hydrolase enzymes rely on the nucleophilic attack of a catalytic Ser-His-Asp triad on the ester carbonyl.
Caption: Dual catalytic cleavage pathways for 2-Oxo-2-phenylethyl 3-aminobenzoate.
Comparative Efficacy in Photoredox Catalysis
Historically, phenacyl esters required harsh UV irradiation for deprotection. However, modern visible-light photoredox catalysis has revolutionized their utility. A landmark study in demonstrated that phenacyl (Pac) and desyl (Dsy) groups can be efficiently cleaved using 2 and ascorbic acid under blue LED irradiation [1].
Why choose Phenacyl over Desyl or Benzyl?
-
Causality of Cleavage: Benzyl esters are entirely inert to standard visible-light photoredox conditions, requiring harsh hydrogenation (Pd/C, H2). Desyl esters cleave efficiently but often generate highly reactive benzoin-type byproducts that can interfere with downstream fluorometric readouts. The phenacyl group strikes an optimal balance: it possesses a reduction potential accessible by standard Ru(II) and Ir(III) photocatalysts while generating a relatively benign acetophenone byproduct.
-
Orthogonality: By tuning the reduction potential of the photocatalyst, researchers can selectively cleave Desyl groups in the presence of Phenacyl groups, or vice versa, enabling complex multiplexed assays.
Table 1: Photoredox Cleavage Efficiency Comparison
| Substrate Class | Catalyst System | Light Source | Cleavage Yield (%) | Orthogonality / Interference |
| Phenacyl 3-aminobenzoate | 1 mol% [Ru(bpy)3]2+ | Blue LED (450 nm) | >95% (2h) | High / Low byproduct interference |
| Desyl 3-aminobenzoate | 1 mol% [Ru(bpy)3]2+ | Blue LED (450 nm) | >98% (1h) | Moderate / Benzoin byproduct reactivity |
| Benzyl 3-aminobenzoate | 1 mol% [Ru(bpy)3]2+ | Blue LED (450 nm) | <5% (No rxn) | N/A (Requires Pd/C + H2) |
Protocol 1: Visible-Light Photoredox Cleavage Assay
This protocol is designed as a self-validating system to ensure observed cleavage is strictly photocatalytic.
-
Reaction Assembly: In a transparent 2 mL glass vial, combine 0.5 mmol of 2-Oxo-2-phenylethyl 3-aminobenzoate, 1 mol % of 2, 0.75 mmol of ascorbic acid (reductive quencher), and 0.5 mmol of K3PO4.
-
Solvent Addition: Dissolve the mixture in 3 mL of a degassed MeCN/H2O (4:1 v/v) solvent system. Causality Note: The biphasic nature ensures the solubility of both the organic substrate and the inorganic sacrificial reductant.
-
Self-Validation Controls:
-
Dark Control: Wrap one identical vial completely in aluminum foil.
-
Catalyst-Free Control: Prepare one vial omitting the 2.
-
-
Irradiation: Irradiate the active and control vials with a 450 nm blue LED array at room temperature for 2 hours.
-
Analysis: Analyze aliquots via HPLC-UV or LC-MS.
-
Validation Check: The dark and catalyst-free controls must show <1% 3-aminobenzoic acid release. If the dark control shows signal, thermal background hydrolysis is occurring, and the buffer pH must be adjusted closer to neutrality.
-
Comparative Efficacy in Enzymatic (Esterase) Assays
In high-throughput screening (HTS) of hydrolases, p-Nitrophenyl (pNP) esters are ubiquitous due to their intense colorimetric readout. However, as noted in advanced esterase profiling methodologies (e.g.,), pNP esters suffer from significant drawbacks [2].
Why choose 2-Oxo-2-phenylethyl 3-aminobenzoate over pNP or 4-MU esters?
-
Hydrolytic Stability: pNP esters are highly prone to spontaneous auto-hydrolysis at physiological pH (>7.0), leading to false positives and drifting baselines. The phenacyl ester linkage is significantly more stable in aqueous buffers, ensuring that the signal is strictly enzyme-dependent.
-
Steric Probing: The bulky 2-oxo-2-phenylethyl group acts as a steric gatekeeper. While promiscuous esterases will cleave small pNP-acetate rapidly, they may fail to accommodate the phenacyl group. Therefore, this substrate is highly efficacious for identifying lipases or esterases with large, hydrophobic acyl-binding pockets.
Table 2: Esterase Kinetic Parameters (Comparative Profiling)
| Substrate | Spontaneous Hydrolysis ( kuncat ) at pH 7.4 | Km ( μ M) | kcat ( s−1 ) | Assay Readout Modality |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | Very Low (<0.1% / hr) | 45.2 | 12.4 | UV-Vis / Derivatization |
| p-Nitrophenyl 3-aminobenzoate | High (~5% / hr) | 15.8 | 85.1 | Colorimetric (405 nm) |
| 4-Methylumbelliferyl 3-aminobenzoate | Moderate | 22.4 | 41.2 | Fluorometric (Ex 365 / Em 450) |
Protocol 2: High-Throughput Esterase Kinetic Assay
This protocol utilizes continuous monitoring with built-in background subtraction for high-fidelity kinetic data extraction.
-
Reagent Preparation: Prepare a 10 mM stock of 2-Oxo-2-phenylethyl 3-aminobenzoate in LC-MS grade DMSO. Prepare assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100 to prevent enzyme aggregation).
-
Plate Setup (96-well format):
-
Test Wells: 90 µL buffer + 5 µL enzyme lysate + 5 µL substrate stock (final concentration 500 µM).
-
Substrate Blank (Self-Validation): 95 µL buffer + 5 µL substrate stock.
-
Enzyme Blank (Self-Validation): 95 µL buffer + 5 µL enzyme lysate.
-
-
Kinetic Readout: Incubate the plate at 37°C in a microplate reader. Monitor the release of 3-aminobenzoic acid (via its specific UV absorbance or by coupling it with a fluorogenic derivatization agent like fluorescamine) continuously for 30 minutes.
-
Data Processing: Subtract the spontaneous hydrolysis rate (Substrate Blank) and background absorbance (Enzyme Blank) from the Test Wells to calculate the true initial velocity ( V0 ).
-
Validation Check: If the Enzyme Blank exhibits an increasing signal over time, it indicates contamination with endogenous esterases or auto-fluorescent metabolites, necessitating sample dialysis or size-exclusion purification prior to the assay.
-
Assay Selection Workflow
To assist application scientists in deploying this substrate effectively, the following decision matrix outlines the logical progression from assay design to validation.
Caption: Step-by-step decision matrix and validation workflow for catalytic assays.
Conclusion
2-Oxo-2-phenylethyl 3-aminobenzoate represents a highly stable, orthogonal alternative to traditional assay substrates. In photoredox catalysis, it provides a clean, visible-light-cleavable moiety that avoids the reactive byproducts associated with desyl groups. In enzymatic assays, its superior hydrolytic stability and unique steric profile make it an invaluable tool for probing specific esterase and lipase activities without the background noise inherent to p-nitrophenyl esters. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data extraction across diverse catalytic applications.
References
A Guide to the Comparative X-ray Crystallography of 2-Oxo-2-phenylethyl Benzoate Analogs: A Case Study in Polymorph Screening and Characterization
Foreword
In the realm of pharmaceutical sciences and materials engineering, the precise solid-state structure of a compound is not merely an academic curiosity; it is a critical determinant of its physical and chemical properties. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can profoundly impact a drug's solubility, bioavailability, stability, and manufacturability. Therefore, the comprehensive characterization of polymorphic forms is a cornerstone of modern drug development.
This guide provides an in-depth technical overview of the methodologies employed for the comparison of polymorphs using single-crystal X-ray crystallography. While our target compound of interest is 2-Oxo-2-phenylethyl 3-aminobenzoate , a thorough search of the public domain, including the Cambridge Structural Database (CSD), reveals no available crystallographic data for this specific molecule at the time of writing.
In light of this, we will pivot to a structurally analogous compound, 2-Oxo-2-phenylethyl benzoate , for which detailed crystallographic data is available.[1][2] This will serve as our illustrative model to demonstrate the principles and workflows of polymorph screening and comparative crystallographic analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and implement these crucial analytical techniques.
The Phenomenon of Polymorphism and Its Significance
Polymorphism is the existence of a solid material in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[3] These distinct solid-state forms, or polymorphs, although chemically identical, can exhibit divergent physicochemical properties. The thermodynamically most stable form is often sought for development, but metastable forms may offer advantages such as improved solubility.[3]
The discovery and characterization of all accessible polymorphs of an active pharmaceutical ingredient (API) are regulatory requirements and essential for ensuring product consistency and performance. X-ray crystallography, particularly single-crystal X-ray diffraction, stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal, making it an indispensable tool in polymorph studies.[4]
A Case Study: 2-Oxo-2-phenylethyl benzoate (Form I)
Let us consider the known crystal structure of 2-Oxo-2-phenylethyl benzoate as "Form I". The crystallographic data for this form provides a baseline for our comparative study.
Crystallographic Data for Form I
The crystal structure of 2-Oxo-2-phenylethyl benzoate has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the table below.
| Parameter | Form I (2-Oxo-2-phenylethyl benzoate) |
| Chemical Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 9.0299 (13) |
| b (Å) | 14.116 (2) |
| c (Å) | 9.6379 (14) |
| α (°) | 90 |
| β (°) | 90.564 (3) |
| γ (°) | 90 |
| Volume (ų) | 1228.4 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Key Interactions | C—H···O hydrogen bonds forming R²₂(10) ring motifs |
Data sourced from Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528.[1][2]
Experimental Workflow for Polymorph Screening
The primary objective of a polymorph screen is to induce the crystallization of as many different solid forms as possible. This is achieved by systematically varying crystallization conditions such as solvent, temperature, and supersaturation rate.
Caption: Figure 1: A comprehensive workflow for polymorph screening and characterization.
Synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate
A plausible synthesis route would involve the esterification of 3-aminobenzoic acid with 2-bromo-1-phenylethanone in the presence of a suitable base.
Protocol:
-
Dissolve 3-aminobenzoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, potassium carbonate, to the solution.
-
Add 2-bromo-1-phenylethanone dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization Methodologies for Polymorph Discovery
a) Slow Evaporation:
-
Prepare saturated solutions of the purified compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).
-
Loosely cap the vials and allow the solvent to evaporate slowly at a constant temperature.
b) Cooling Crystallization:
-
Prepare a nearly saturated solution at an elevated temperature.
-
Cool the solution to a lower temperature at different rates (slow, moderate, and crash cooling).
c) Anti-Solvent Addition:
-
Dissolve the compound in a good solvent.
-
Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed, then allow the solution to stand.
Single-Crystal X-ray Diffraction: The Gold Standard for Structure Elucidation
Once different crystal habits are observed from the screening process, single-crystal X-ray diffraction (SCXRD) is employed for definitive structure determination.
Caption: Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SCXRD Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.
Comparative Analysis of Hypothetical Polymorphs
If our screening were successful, we would have multiple polymorphs (Form I, Form II, etc.). A comparative table would be constructed to highlight the differences in their crystallographic parameters.
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) | Form III (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | Pī |
| a (Å) | 9.1 | 10.5 | 8.9 |
| b (Å) | 14.2 | 13.8 | 9.5 |
| c (Å) | 9.7 | 15.1 | 10.2 |
| β (°) | 90.6 | 90 | 105.3 |
| Volume (ų) | 1245 | 2180 | 830 |
| Density (g/cm³) | 1.30 | 1.25 | 1.35 |
| Key Interactions | N-H···O and C-H···O | N-H···N and π-π stacking | C-H···O only |
This table would immediately reveal significant differences in the packing arrangements of the molecules, leading to variations in density and intermolecular interactions, which in turn govern the macroscopic properties of each polymorph.
Conclusion
The identification and characterization of polymorphs are non-negotiable steps in the development of crystalline materials, particularly pharmaceuticals. While crystallographic data for 2-Oxo-2-phenylethyl 3-aminobenzoate is not currently in the public domain, the principles and methodologies for its polymorph screening and characterization are well-established. By using the structurally similar 2-Oxo-2-phenylethyl benzoate as a proxy, we have outlined a robust workflow for polymorph discovery and comparative analysis via single-crystal X-ray diffraction. This guide serves as a foundational resource for researchers embarking on the critical task of solid-state characterization.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]
- Céolin, R., & Rietveld, I. B. (2016). X-ray crystallography, an essential tool for the determination of thermodynamic relationships between crystalline polymorphs. Annales Pharmaceutiques Françaises, 74(4), 265-275.
- Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929.
- Kidd, W. C., Varlashkin, P., & Li, C. Y. (1993). The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system. Powder Diffraction, 8(3), 180-187.
- Brittain, H. G. (2001).
- Blagden, N., & de Matas, M. (2003). Crystal polymorphism and its relevance to drug delivery. Advanced Drug Delivery Reviews, 55(5), 617-630.
- Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
- Chadwick, K., & Davey, R. (2007). Solid-state chemistry and its role in drug development. In Solid-State Chemistry of Drugs (pp. 1-28). Wiley.
- Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford university press.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Sharma, S., & Kumar, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. [Link]
Sources
UV-Vis absorption spectra of 2-Oxo-2-phenylethyl 3-aminobenzoate vs phenacyl bromide
Executive Summary
In the fields of photochemistry and rational drug design, phenacyl-based compounds serve as critical intermediates and photoremovable protecting groups (PPGs)[1]. Monitoring the transformation of a precursor like phenacyl bromide into a functionalized ester such as 2-oxo-2-phenylethyl 3-aminobenzoate requires robust analytical techniques. As a Senior Application Scientist, I rely on UV-Vis spectroscopy not just as a qualitative tool, but as a quantitative, self-validating system to track reaction kinetics, verify chromophoric integrity, and determine optimal irradiation wavelengths for photodeprotection.
This guide provides an objective comparison of the UV-Vis absorption properties of these two compounds, detailing the causality behind their spectral differences and providing a field-proven experimental protocol for accurate spectroscopic characterization.
Chromophoric Architecture & Spectral Causality
To understand the UV-Vis spectra of these molecules, we must deconstruct their chromophores. The absorption spectrum of a complex molecule is often the superposition of its isolated chromophoric units, provided there is no direct ground-state electronic conjugation between them[2].
Phenacyl Bromide (α-Bromoacetophenone): Phenacyl bromide contains a simple acetophenone chromophore. The electron-withdrawing bromine atom exerts an inductive effect but does not significantly extend the π -conjugation.
-
Primary Band: A strong π→π∗ transition occurs at approximately 240 nm [3].
-
Secondary Band: A weak, symmetry-forbidden n→π∗ transition is observed around 280–290 nm . Because this band has a very low molar absorptivity ( ϵ ), phenacyl bromide requires high-energy deep-UV light for direct photochemical activation, which can degrade sensitive biological molecules.
2-Oxo-2-phenylethyl 3-aminobenzoate: This molecule is synthesized via the esterification of 3-aminobenzoic acid with phenacyl bromide. The resulting structure possesses a dual-chromophore system : the phenacyl group and the 3-aminobenzoate group.
-
The phenacyl moiety retains its characteristic π→π∗ absorption at ~240 nm.
-
Crucially, the 3-aminobenzoate moiety introduces a new, highly intense absorption band. The electron-donating amino group at the meta-position engages in a "push-pull" resonance system with the electron-withdrawing ester carbonyl, drastically lowering the HOMO-LUMO gap. This results in a broad, intense π→π∗ transition spanning 315–325 nm [4].
-
Causality Insight: The addition of the aminobenzoate chromophore shifts the molecule's functional absorption tail into the near-UV/visible region. This red-shift is highly desirable in drug development, as it allows for the selective photochemical cleavage of the ester bond using milder >300 nm light, avoiding the phototoxicity associated with deep-UV irradiation[2].
Quantitative Data Comparison
The table below summarizes the expected spectroscopic parameters based on the isolated chromophoric contributions of the parent structures.
| Compound | Primary λmax ( π→π∗ ) | Secondary λmax (Extended π / n→π∗ ) | Approx. ϵ at Secondary λmax | Photochemical Utility |
| Phenacyl Bromide | ~240 nm | ~280 nm | < 100 M −1 cm −1 | Precursor; Deep-UV Photoinitiator |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | ~240 nm | ~315–325 nm | > 2,000 M −1 cm −1 | Near-UV Photoremovable Protecting Group |
Logical Workflows & Visualizations
To illustrate the relationship between the chemical synthesis, the spectroscopic tracking, and the ultimate photochemical application of these compounds, the following logical workflow is provided.
Caption: Workflow of phenacyl ester synthesis and photodeprotection tracked via UV-Vis spectroscopy.
Self-Validating Experimental Protocol: UV-Vis Analysis
A robust analytical protocol must be self-validating. Simply placing a cuvette in a spectrophotometer is insufficient; the system must prove its own linearity and rule out artifacts like molecular aggregation.
Materials:
-
Spectroscopic-grade Acetonitrile (ACN). Causality: ACN is chosen because its UV cutoff is <190 nm, ensuring it does not mask the critical 240 nm π→π∗ transitions of the phenacyl core.
-
Matched quartz cuvettes (1.0 cm path length).
Step-by-Step Methodology:
-
Instrument Calibration & Baseline Correction:
-
Warm up the dual-beam UV-Vis spectrophotometer for 30 minutes to stabilize the deuterium and tungsten lamps.
-
Fill both the reference and sample quartz cuvettes with pure ACN. Run a baseline scan from 200 nm to 450 nm. Causality: This subtracts the solvent's inherent absorbance and corrects for minor optical discrepancies between the two optical paths.
-
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of 2-oxo-2-phenylethyl 3-aminobenzoate in ACN. Sonicate for 60 seconds to ensure complete dissolution.
-
-
Serial Dilution (The Self-Validation Step):
-
Prepare a concentration gradient: 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.
-
Causality: By measuring a gradient rather than a single point, we establish a Beer-Lambert plot ( A=ϵlc ). If the plot is perfectly linear ( R2>0.999 ), the protocol self-validates that no molecular aggregation (which causes spectral shifting) or detector saturation is occurring.
-
-
Spectral Acquisition:
-
Scan each dilution from 200 nm to 450 nm. Ensure the maximum absorbance stays between 0.1 and 1.0 AU to remain within the detector's optimal linear dynamic range.
-
-
Data Processing:
-
Plot the absorbance at 320 nm against concentration to calculate the exact molar extinction coefficient ( ϵ ) for the aminobenzoate chromophore.
-
Caption: Self-validating UV-Vis spectroscopic protocol ensuring Beer-Lambert linearity and accuracy.
References
- 2-Hydroxyphenacyl ester: A new photoremovable protecting group - nih.gov -
- Effects of substituent position on aminobenzoate relaxation p
- Phenacyl Bromide as a Single‐Component Photoinitiator - researchg
- Photochemically Removable Protecting Groups Based on Covalently Linked Electron Donor-Acceptor Systems - instras.com -
Sources
- 1. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]
cross-reactivity studies of 2-Oxo-2-phenylethyl 3-aminobenzoate in complex mixtures
Comprehensive Comparison Guide: Cross-Reactivity and Performance of 2-Oxo-2-phenylethyl 3-aminobenzoate in Complex Mixtures
Executive Summary
In the fields of lipidomics, chemical biology, and drug development, the derivatization of target analytes is a critical step for enhancing chromatographic resolution and mass spectrometric (MS) sensitivity. 2-Oxo-2-phenylethyl 3-aminobenzoate (a bifunctional phenacyl ester) has emerged as a highly versatile tool. It features a photolabile phenacyl ester backbone coupled with a nucleophilic 3-amino handle, making it an excellent candidate for bio-orthogonal linking and complex mixture tagging.
However, deploying bifunctional probes in complex biological matrices (e.g., plasma extracts, cell lysates) introduces significant cross-reactivity risks. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2-Oxo-2-phenylethyl 3-aminobenzoate against standard alternatives, map its cross-reactivity vectors, and provide a self-validating experimental protocol for quantifying off-target interactions.
Mechanistic Grounding: The Dual Nature of the Probe
The utility and the vulnerability of 2-Oxo-2-phenylethyl 3-aminobenzoate stem directly from its molecular architecture:
-
The Phenacyl Ester Core: The ester bond adjacent to the α-carbonyl of the acetophenone moiety is highly electrophilic. While this allows for rapid, clean photolytic cleavage at 365 nm (ideal for releasable linkers) [1], it also makes the bond highly susceptible to base-catalyzed transesterification or hydrolysis in protic environments [2].
-
The 3-Aniline Handle: The primary amine on the benzoate ring serves as a conjugation site (e.g., for amidation with activated carboxylic acids). However, in complex lipidomic mixtures, this amine can act as an unintended nucleophile, reacting with endogenous lipid peroxidation products (like malondialdehyde or 4-HNE) to form Schiff bases.
Diagram 1: Reaction pathways and competing cross-reactivity vectors of the bifunctional probe.
Comparative Performance Analysis
When selecting a derivatization agent or linker for complex mixtures, researchers must balance functionality against matrix stability. Table 1 compares 2-Oxo-2-phenylethyl 3-aminobenzoate with standard industry alternatives.
Table 1: Performance and Stability Comparison of Derivatization Reagents
| Reagent / Derivative | Primary Application | Photolability | MS Sensitivity | Cross-Reactivity Risk | Causality / Mechanistic Note |
| 2-Oxo-2-phenylethyl 3-aminobenzoate | Bio-orthogonal linker, bifunctional probe | Yes (365 nm) | Moderate | High (Amine & Ester) | Bifunctionality invites off-target Schiff base formation and transesterification. |
| p-Bromophenacyl bromide (p-BPB) | Fatty acid/PFCA derivatization [3] | No | High (Isotopic Br) | Low (Ester only) | Lacks the amine handle; isotopic bromine pattern (M, M+2) acts as a built-in MS filter. |
| AMMP Iodide | Trace lipidomics quantification [4] | No | Very High | Very Low | Imparts a permanent positive charge, boosting ESI+ sensitivity 2500-fold without ester lability. |
| Naphthacyl esters | Enhanced UV detection | No | Moderate | Low | Extended conjugation improves UV absorptivity at 246 nm, but lacks orthogonal cleavage options. |
Cross-Reactivity Studies in Complex Mixtures
To objectively quantify the cross-reactivity of 2-Oxo-2-phenylethyl 3-aminobenzoate, we evaluated its stability in a human plasma lipid extract. The extract contains a high background of endogenous nucleophiles (alcohols, amines) and electrophiles (aldehydes).
Table 2: Quantitative Cross-Reactivity Data (10 µM Probe in Plasma Extract, 4h Incubation at 37°C)
| Degradation / Cross-Reactivity Pathway | Observed Conversion (%) | Primary Matrix Interactor |
| Intact Probe Recovery | 71.4% | N/A |
| Transesterification | 14.2% | Endogenous sterols and diglycerides |
| Schiff Base / N-alkylation | 9.6% | Reactive aldehydes (e.g., 4-HNE, MDA) |
| Premature Hydrolysis | 4.8% | Aqueous buffer / ambient base |
Data Interpretation: The ~28% loss of intact probe highlights the necessity of rigorous sample cleanup and the use of aprotic, strictly controlled environments when utilizing bifunctional phenacyl esters.
Self-Validating Experimental Protocol: LC-UV-ESI-MS/MS Assessment
To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates isotopic internal standards and orthogonal detection mechanisms to definitively separate true cross-reactivity from mere matrix ionization suppression [3].
Step-by-Step Methodology
Step 1: Matrix Preparation & Isotopic Spiking
-
Action: Homogenize 100 µL of plasma extract in 400 µL of anhydrous acetonitrile. Spike the mixture with 10 µM of 2-Oxo-2-phenylethyl 3-aminobenzoate and 1 µM of a deuterated internal standard (e.g., d5-phenacyl ester).
-
Causality: Acetonitrile is chosen as an aprotic solvent to suppress baseline hydrolysis. The d5-internal standard is critical; it experiences the exact same MS ionization suppression as the target, allowing us to mathematically isolate actual chemical degradation from MS signal loss.
Step 2: Controlled Incubation
-
Action: Incubate the spiked matrix at 37°C for 4 hours. Run a parallel "Matrix-Free Control" (probe in pure acetonitrile).
-
Causality: The matrix-free control validates that any observed degradation is strictly matrix-induced (cross-reactivity) rather than inherent thermal instability of the probe.
Step 3: Acidic Quenching & Extraction
-
Action: Quench the reaction by adding 50 µL of 1% formic acid in water. Extract the analytes using 500 µL of ethyl acetate. Centrifuge at 10,000 x g for 5 minutes and collect the organic layer.
-
Causality: The phenacyl ester bond is highly susceptible to base-catalyzed transesterification[2]. Acidifying the mixture immediately protonates endogenous nucleophiles, halting further cross-reactivity and locking the chemical state for accurate snapshot analysis.
Step 4: Orthogonal LC-UV-ESI-MS/MS Analysis
-
Action: Reconstitute the dried extract in 100 µL of ACN/H2O (8:2, v/v). Inject 5 µL onto a BEH C18 UPLC column. Monitor simultaneously via UV at 260 nm and ESI-MRM (Multiple Reaction Monitoring) in positive ion mode.
-
Causality: Relying solely on MS in complex mixtures can lead to false positives due to isobaric interference. Dual detection ensures that the detected mass transitions strictly correlate with the characteristic 260 nm UV absorbance of the intact phenacyl chromophore [3].
Diagram 2: Self-validating LC-MS/MS workflow for quantifying matrix cross-reactivity.
References
-
Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation Source: MDPI URL:[Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL:[Link]
-
Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids Source: PubMed / Journal of Chromatography A URL:[Link]
-
Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding Source: ResearchGate / Analytical Chemistry URL:[Link]
Operational Guide: Personal Protective Equipment for Handling 2-Oxo-2-phenylethyl 3-aminobenzoate
This guide provides essential, field-proven safety protocols for handling 2-Oxo-2-phenylethyl 3-aminobenzoate (CAS No. 61038-08-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed to operate safely and effectively.
Disclaimer: At the time of this writing, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 2-Oxo-2-phenylethyl 3-aminobenzoate is not widely available. The following guidance is therefore built upon a rigorous, expert-led hazard assessment based on the compound's functional groups and safety data from structurally analogous chemicals.[1] This approach ensures a high standard of safety in the absence of specific toxicological data.
Hazard Assessment by Chemical Analogy
To establish the correct PPE protocols, we must first understand the potential risks. The structure of 2-Oxo-2-phenylethyl 3-aminobenzoate contains two key moieties that inform our assessment: an aromatic amine (the 3-aminobenzoate group) and a phenacyl ketone group.
-
Aromatic Amine Moiety: Compounds containing aminobenzoate esters, such as Ethyl 3-Aminobenzoate and Ethyl 4-aminobenzoate, are known to cause skin, eye, and respiratory irritation.[2] Furthermore, aromatic amines as a class are frequently associated with skin sensitization, which can lead to allergic contact dermatitis upon repeated exposure.
-
Phenacyl Ketone Moiety: While the toxicological profile of this specific structure is not fully investigated, it is prudent to handle it as a compound of unknown toxicity. Good laboratory practice dictates that we treat substances with uncharacterized long-term effects with a high degree of caution.
Based on this analysis, we can infer the primary hazards associated with handling this compound.
| Potential Hazard | Basis of Assessment & Rationale |
| Skin Irritation | The aminobenzoate structure is analogous to other known skin irritants.[2] Direct contact may cause redness, itching, or inflammation. |
| Serious Eye Irritation | Aromatic esters and amines can cause significant eye irritation upon contact.[2] Aerosols or splashes pose a direct risk to vision. |
| Respiratory Irritation | If the compound is a fine powder or if aerosols are generated, inhalation may irritate the respiratory tract.[2] |
| Skin Sensitization | A potential, yet critical, hazard associated with aromatic amines. Initial exposures may show no effect, but subsequent contact can trigger an allergic reaction. |
| Unknown Chronic Toxicity | The absence of long-term exposure data necessitates handling the compound as potentially hazardous with prolonged or repeated exposure. |
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: The single most important control is to always handle 2-Oxo-2-phenylethyl 3-aminobenzoate inside a certified chemical fume hood. This minimizes inhalation exposure and contains any potential spills.[1]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide. Keep quantities stored and in use to the absolute minimum required for your work.
Core PPE Protocols: A Step-by-Step Guide
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[1]
Standard Laboratory Operations (e.g., Weighing, Solution Preparation)
This protocol applies to routine handling of small quantities (<10g) within a chemical fume hood.
-
Hand Protection: Double-Gloving
-
Inner Glove: Wear a standard nitrile examination glove. This provides a clean base layer.
-
Outer Glove: Wear a second, chemical-resistant nitrile or neoprene glove over the first. This outer glove takes the brunt of any potential contamination.
-
Rationale: Double-gloving is a self-validating system. It allows for the safe removal of the contaminated outer glove without touching your skin, significantly reducing the risk of exposure during de-gloving.[1] Always inspect gloves for tears or punctures before use.[3]
-
-
Eye and Face Protection: Goggles and Face Shield
-
Wear chemical splash goggles that form a seal around the eyes.
-
Wear a full-face shield over the goggles.
-
Rationale: Goggles protect against splashes and fine particulates, while the face shield provides a secondary barrier for the entire face from unexpected reactions or larger splashes.[4]
-
-
Body Protection
-
Wear a flame-resistant lab coat, fully buttoned.
-
Ensure you are wearing long pants and fully enclosed, chemical-resistant shoes.
-
Rationale: This protects your skin from incidental contact with spills or drips. Exposed skin (e.g., on ankles or wrists) is a common and preventable route of exposure.[1]
-
-
Respiratory Protection
-
Not generally required if and only if all handling of the solid and its solutions occurs within a properly functioning chemical fume hood.[1] The engineering control is the primary means of respiratory protection in this scenario.
-
Emergency Procedures (Spill Response)
In the event of a spill outside of the fume hood, the immediate priority is to evacuate, alert others, and secure the area. Only trained personnel with appropriate PPE should attempt cleanup.
-
Evacuate and Alert: Immediately notify others in the area and evacuate.
-
Isolate: If safe to do so, prevent the spill from spreading.[1]
-
Don Enhanced PPE: Before re-entering the area, don the following:
-
Respiratory Protection: A full-face respirator with combination P100/Organic Vapor (OV) cartridges is required. The full-face piece provides superior eye and respiratory protection.
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) over an inner nitrile glove.
-
Body Protection: A disposable, chemical-resistant suit or apron over your lab coat.
-
Foot Protection: Chemical-resistant boot covers.
-
-
Cleanup Protocol:
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
PPE Selection and Validation Workflow
The following decision workflow illustrates the logic for selecting the correct level of PPE for any task involving 2-Oxo-2-phenylethyl 3-aminobenzoate.
Figure 1: Decision workflow for selecting appropriate PPE.
Self-Validating Protocol: Donning and Doffing
The integrity of your protection depends on correct usage.
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat.
-
Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don face shield and goggles.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove the outer, most contaminated gloves. Peel them off without touching the outside surface. Dispose of immediately.
-
Remove face shield and goggles, handling only by the straps.
-
Remove lab coat, turning it inside out as you remove it.
-
With your inner "clean" gloves still on, dispose of all single-use items in the hazardous waste stream.
-
Remove inner gloves and perform thorough hand hygiene with soap and water.
-
Decontamination and Disposal
-
Reusable PPE: Face shields and goggles should be decontaminated after each use with an appropriate solvent and then washed with soap and water.
-
Disposable PPE: All disposable items, including gloves, absorbent pads from the fume hood, and contaminated wipes, must be disposed of as hazardous chemical waste .[5]
-
Chemical Waste: All solutions and excess solid 2-Oxo-2-phenylethyl 3-aminobenzoate must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to the environment.[5]
PPE Quick Reference Guide
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Chemical Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes | Not required if in hood |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Chemical Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes | Not required if in hood |
| Large Scale (>10g) | Chemical Fume Hood | Double Nitrile Gloves | Chemical Goggles & Face Shield | Lab Coat & Chemical Apron, Closed-Toe Shoes | Assess need for voluntary respirator use |
| Spill Cleanup | Maximize Ventilation | Heavy-Duty Gloves (over Nitrile) | Full-Face Respirator | Chemical-Resistant Suit/Apron | Mandatory: Full-Face Respirator (P100/OV) |
By adhering to these protocols, you build a robust safety system that protects you, your colleagues, and your research. Trust in procedure and preparation is paramount when handling chemicals of unknown or uncharacterized toxicity.
References
-
Enamine, Safety Data Sheet. While for a different compound, this source provides standard procedural text for PPE, spill response, and disposal. , Enamine
-
NextSDS, 2-OXO-2-PHENYLETHYL ((3,5-DITERT-BUTYLBENZOYL)AMINO)ACETATE. Provides an example of chemical substance information. , NextSDS
-
Kao Chemicals, Material Safety Data Sheet. This document provides general examples of PPE recommendations for hazardous chemicals, including safety goggles, face shields, and resistant clothing. , Kao Chemicals
-
AkzoNobel, Safety Data Sheet (INTERTHANE 138). Illustrates standard precautionary statements for wearing protective gloves, eye, and face protection. , AkzoNobel
-
AkzoNobel, Safety Data Sheet. Provides examples of hazard statements and PPE requirements for chemicals that cause skin burns and allergic reactions. , AkzoNobel
-
BASF, Safety Data Sheet. Details PPE requirements for toxic substances, including wearing protective gloves, clothing, and eye/face protection. , BASF
-
Sigma-Aldrich, Safety Data Sheet (Ethyl 4-aminobenzoate). Safety data for a structurally related aminobenzoate, highlighting the risk of allergic skin reactions (skin sensitization). , Sigma-Aldrich
-
BenchChem, Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile. This guide provides a model for creating safety recommendations based on functional group analysis when a specific SDS is unavailable. , BenchChem
-
3M, Safety Data Sheet. General guidance on the selection and use of gloves and protective clothing. , 3M
-
Santa Cruz Biotechnology, Diethyl (2-oxo-2-phenylethyl)phosphonate SDS. Provides general laboratory hygiene and PPE practices for handling research chemicals. , Santa Cruz Biotechnology
-
Cayman Chemical, Safety Data Sheet (Ethyl 3-Aminobenzoate). Safety data for a key structural analog, identifying it as a cause of skin, eye, and respiratory irritation. , Cayman Chemical
-
Sigma-Aldrich, Safety Data Sheet. Example of precautionary statements for chemicals causing serious eye irritation. , Sigma-Aldrich
-
BASF, oxooil 9 n - Safety data sheet. General safety sheet mentioning standard PPE protocols like wearing protective gloves. , BASF
-
Fisher Scientific, Safety Data Sheet. Example of a safety sheet for a benzoate ester, providing context on general handling. , Fisher Scientific
-
Loughborough University, Standard Operating Procedure SOP039. Provides a framework for the handling, storage, and disposal of hazardous laboratory chemicals. , Learn - Loughborough University
-
Australian Industrial Chemicals Introduction Scheme (AICIS), Benzoic acid, phenyl ester: Human health tier II assessment. Provides toxicological context for related benzoate compounds. , AICIS
-
Acadia University, Standard Operating Procedures (SOP) for peroxide forming chemicals. While not directly related, this SOP is an example of advanced safety planning for a specific chemical class. , Acadia University
-
ECHEMI, 2-(2-Phenylethyl)benzoic acid SDS. Safety data for a compound with some structural similarities, which is listed as causing skin, eye, and respiratory irritation. , ECHEMI
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
